Product packaging for S-Lenalidomide(Cat. No.:CAS No. 202271-91-8)

S-Lenalidomide

Cat. No.: B1280746
CAS No.: 202271-91-8
M. Wt: 259.26 g/mol
InChI Key: GOTYRUGSSMKFNF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) that serves as a cornerstone in multiple myeloma (MM) research. Its primary research value lies in its multifaceted mechanism of action, which includes direct induction of tumor cell apoptosis, inhibition of stromal cell support in the bone marrow microenvironment, and immunomodulatory effects. The drug's core mechanism involves binding to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding triggers the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for plasma cell survival and growth . This action leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, ultimately causing cell cycle arrest and the death of malignant plasma cells . Beyond its direct anti-myeloma effects, this compound possesses significant immunomodulatory activity. It enhances the co-stimulation and proliferation of CD4+ and CD8+ T-cells, increases the activity of natural killer (NK) and natural killer T (NKT) cells, and inhibits immunosuppressive regulatory T cells . It also downregulates the expression of immune checkpoint inhibitors like PD-1 on T and NK cells and PD-L1 on myeloma cells, providing a compelling research tool for investigating combination immunotherapies . In the clinical and research landscape, lenalidomide is a fundamental component of treatment regimens for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM). It is extensively used in combination with other agents, such as proteasome inhibitors (e.g., bortezomib, carfilzomib) and dexamethasone, forming backbone therapies like RVd and DRd . A critical area of research involves overcoming lenalidomide resistance, a major clinical challenge. Recent studies have identified mechanisms beyond CRBN mutations, including the role of the RNA-editing enzyme ADAR1, which suppresses the drug's immune-stimulating effects, offering new targets for investigative work . Furthermore, novel delivery methods, such as continuous subcutaneous infusion, are being explored to mitigate hematologic toxicity and maintain efficacy, highlighting ongoing efforts to improve its therapeutic index . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O3 B1280746 S-Lenalidomide CAS No. 202271-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202271-91-8
Record name Lenalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Synthesis and Enantiopurity Analysis of S Lenalidomide

Synthetic Methodologies for Enantioselective Production of S-Lenalidomide

The direct asymmetric synthesis of this compound is a key area of research aimed at avoiding the production of a racemic mixture. While many commercial applications rely on the resolution of racemates, innovative synthetic strategies are being explored. One promising approach involves the replacement of the hydrogen atom at the chiral center with deuterium (B1214612). researchgate.netresearchgate.net This modification has been shown to stabilize the chiral center, slowing down the rate of in vivo racemization (epimerization). nih.govresearchgate.net This enhanced stability opens the possibility of developing single-enantiomer formulations with improved pharmacokinetic profiles. researchgate.netresearchgate.net For instance, CTP-221, a deuterium-modified analog of this compound, has been developed to be greatly stabilized against epimerization. researchgate.net

Enantiomeric Resolution Techniques for Lenalidomide (B1683929)

Enantiomeric resolution is a crucial process for obtaining pure this compound from a racemic mixture. This separation is most commonly achieved using chromatographic techniques. google.com Specifically, chromatography utilizing chiral stationary phases (CSPs) is effective for resolving the enantiomers. google.comoup.com This method allows for the separation and purification of the individual S- and R-forms from an enantiomeric mixture without causing decomposition or racemization, enabling the production of the pure S-enantiomer. google.com

Advanced Chromatographic and Electrophoretic Methods for this compound Enantiopurity Determination

To ensure the quality and purity of this compound, highly sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two complementary and powerful techniques used for this purpose. nih.gov

HPLC using polysaccharide-based chiral stationary phases is a primary method for the enantioseparation of Lenalidomide. nih.govresearchgate.net These methods typically operate in a polar organic mode. nih.gov The choice of the specific CSP and the composition of the mobile phase are critical factors that influence the separation efficiency, resolution, and even the elution order of the enantiomers. oup.comnih.gov For example, adding small amounts of acidic and basic modifiers like glacial acetic acid and triethylamine (B128534) to the mobile phase can prevent peak tailing and improve chromatographic performance. oup.com

Various studies have established optimized conditions for this separation. A simple, rapid, and stability-indicating chiral HPLC method was developed for the enantiomeric separation of lenalidomide using a LUX 5U cellulose-2 chiral column. oup.com Another approach achieved separation on a Daicel-CSP, Chiralpack IA column. nih.govresearchgate.net

Table 1: HPLC Methods for this compound Enantiopurity Determination

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Detection (Wavelength) Elution Order Reference
LUX 5U cellulose-2 Methanol (B129727) : Glacial Acetic Acid : Triethylamine (100:0.01:0.01, v/v/v) 1.2 mL/min 220 nm S-(-) then R-(+) oup.com
Chiralpak IA Methanol : Glacial Acetic Acid (499.50 mL : 50 µL) Not Specified 220 nm Not Specified nih.govresearchgate.net
Chiralcel OJ Pure Ethanol 0.6 mL/min Not Specified Dependent on mobile phase/selector nih.govresearchgate.net
Chiralpak IA or Chiralpak IC Aprotic solvents (e.g., ethyl acetate, acetonitrile) or secondary alcohols (e.g., isopropanol) Not Specified Not Specified S-form elutes before R-form google.com

Capillary Electrophoresis (CE) offers a complementary technique for the chiral separation of Lenalidomide. nih.gov In this method, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. Anionic cyclodextrins have been screened for their ability to discriminate between the uncharged Lenalidomide enantiomers. nih.govresearchgate.net

Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been identified as the most effective chiral selector for this purpose. nih.govresearchgate.net The separation mechanism with SBE-β-CD is primarily driven by the different mobilities of the transient diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer, rather than by large differences in complex stability. nih.govmdpi.com This approach can be used to determine the R-distomer at levels as low as 0.1%. mdpi.com

Table 2: Capillary Electrophoresis Method for this compound Enantiopurity Determination

Chiral Selector (CS) Background Electrolyte (BGE) Applied Voltage Temperature Reference
30 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) 30 mM Phosphate, pH 6.5 12 kV 10°C nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Analytical Validation Approaches for this compound Enantiomers

The analytical methods developed for determining the enantiomeric purity of this compound must be rigorously validated to ensure they are reliable, accurate, and precise. oup.comnih.gov Validation is typically performed according to guidelines from the International Conference on Harmonization (ICH). oup.comnih.gov

The validation process assesses several key parameters:

Specificity: The ability of the method to exclusively measure the enantiomers in the presence of other components, such as degradation products. oup.comnih.gov

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. For both S-(-) and R-(+)-Lenalidomide, linearity has been established in the concentration range of 2 to 1,000 ng/mL. oup.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov

Table 3: Validation Parameters for a Chiral HPLC Method for Lenalidomide Enantiomers

Parameter S-(-)-Lenalidomide R-(+)-Lenalidomide Reference
Concentration Range 2–1,000 ng/mL 2–1,000 ng/mL oup.comnih.gov
Correlation Coefficient (r) 0.9999 0.9999 oup.comnih.gov
Intercept (a) -0.0061 -0.001 oup.com
Slope (b) 0.0071 0.0069 oup.com
Label Claim Percentage 100.09 ± 0.80% 99.97 ± 0.93% nih.gov

Elucidation of Absolute Configuration and Enantiomer Migration Order

Determining the absolute configuration of the separated enantiomers (assigning them as S or R) and their elution order is fundamental. The absolute configuration of Lenalidomide enantiomers has been elucidated by combining experimental techniques with theoretical calculations. nih.govresearchgate.net Specifically, circular dichroism (CD) spectroscopy is used after the pure enantiomers have been isolated, and the results are compared with time-dependent density functional theory (TD-DFT) calculations. nih.govresearchgate.net

The enantiomer elution order in chromatography is not fixed; it can be dependent on both the chiral selector and the mobile phase conditions. nih.govresearchgate.net Reversal of the elution order has been observed. For example, when using a Chiralpak IC column, the S-form of lenalidomide elutes earlier than the R-form when the mobile phase consists of aprotic solvents or secondary alcohols. google.com However, under different conditions, such as a different chiral stationary phase or mobile phase, this order can be reversed. researchgate.net In capillary electrophoresis, the migration order can also be controlled by the proper selection of the chiral selector and other operative parameters like the pH of the background electrolyte. mdpi.comacs.org

Molecular and Cellular Mechanisms of S Lenalidomide Action: Preclinical Investigations

Cereblon (CRBN) as the Primary Molecular Target of S-Lenalidomide

Preclinical research has unequivocally identified Cereblon (CRBN) as the direct molecular target of this compound. CRBN is a substrate receptor protein that is part of the Cullin-RING E3 ubiquitin ligase complex. nih.govrsc.org The interaction between this compound and CRBN is central to the drug's downstream effects.

This compound binds directly to CRBN, which is a component of the larger CRL4CRBN E3 ubiquitin ligase complex. nih.govresearchgate.net This complex also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1, also known as RBX1). nih.govrsc.orgresearchgate.net The primary function of this E3 ligase complex is to catalyze the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. nih.gov this compound's binding to CRBN occurs within a specific thalidomide-binding domain (TBD), which features a hydrophobic pocket formed by three tryptophan residues. binasss.sa.cr This interaction does not inhibit the enzymatic function of the ligase but rather modulates its activity.

The binding of this compound to CRBN allosterically modifies the substrate-binding surface of the E3 ligase complex. rsc.orgnih.gov This alteration in conformation leads to a change in the substrate specificity of CRL4CRBN. nih.govnih.gov Instead of binding to its usual endogenous substrates, the this compound-bound CRBN gains the ability to recognize and recruit new proteins, referred to as neosubstrates, for ubiquitination and subsequent proteasomal degradation. nih.govrsc.org This novel mechanism, where a small molecule acts as a "molecular glue" to bring together an E3 ligase and a new substrate, is a key feature of this compound's action. acs.org

Interaction with the CRL4CRBN E3 Ubiquitin Ligase Complex

Substrate Proteins Recruited for Ubiquitination and Proteasomal Degradation

Following the this compound-induced modulation of the CRL4CRBN complex, several key proteins have been identified as neosubstrates targeted for degradation. These proteins are often critical for the survival and proliferation of malignant cells.

Two of the most well-characterized neosubstrates of the this compound-bound CRL4CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ashpublications.orgnih.govnih.gov These proteins are essential for the survival and proliferation of multiple myeloma cells. researchgate.netbeyondspringpharma.com this compound treatment leads to the rapid and specific ubiquitination and proteasomal degradation of IKZF1 and IKZF3. nih.govbeyondspringpharma.com The degradation of Ikaros and Aiolos subsequently leads to the downregulation of their target genes, including interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for myeloma cell growth. nih.govbmsscience.comnih.gov

In addition to Ikaros and Aiolos, this compound also induces the degradation of Casein Kinase 1 Alpha (CK1α). nih.govashpublications.org This degradation is also mediated by the CRL4CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q [del(5q)], where cells are haploinsufficient for the CSNK1A1 gene encoding CK1α. nih.govashpublications.orgresearchgate.net The further reduction of the already limited CK1α levels in these cells by this compound is thought to contribute to its therapeutic efficacy in this specific malignancy. ashpublications.orgresearchgate.net

More recent preclinical studies have identified the developmental transcription factor Sal-like protein 4 (SALL4) as another neosubstrate targeted for degradation by the CRL4CRBN complex in the presence of immunomodulatory drugs like lenalidomide (B1683929). nih.govelifesciences.org SALL4 is a zinc-finger transcription factor that plays a crucial role in embryonic development and has been implicated in the progression of various cancers. nih.govnih.gov The degradation of SALL4 is observed upon treatment with thalidomide (B1683933), lenalidomide, and pomalidomide. nih.govelifesciences.org

Table of Research Findings on this compound's Mechanisms

Eukaryotic Translation Initiation Factor 3 Subunit i (eIF3i) Interaction

Recent preclinical studies have identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of this compound. researchgate.net Unlike other known targets of this compound that are marked for degradation, eIF3i is recruited and sequestered upon forming a complex with this compound and the cereblon (CRBN) E3 ligase substrate adaptor. biorxiv.orgnih.govnih.gov This interaction has been observed in various cell lines, including epithelial cells and human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov

The formation of the this compound-CRBN-eIF3i ternary complex disrupts the association of eIF3i with the broader eIF3 complex. biorxiv.orgnih.gov Specifically, co-immunoprecipitation experiments have demonstrated that in the presence of this compound, the interaction between eIF3i and other eIF3 subunits, such as eIF3b and eIF3g, is diminished. researchgate.netnih.gov This sequestration of eIF3i is linked to the anti-angiogenic properties of this compound, as it has been shown to be dependent on both CRBN and eIF3i for the downregulation of angiogenesis markers like vascular endothelial growth factor A (VEGFA) and basic fibroblast growth factor (bFGF). researchgate.net

Furthermore, the sequestration of eIF3i by this compound appears to be a dynamic process. In multiple myeloma and acute myeloid leukemia cell lines, the recruitment of eIF3i to CRBN increases over longer treatment durations, following the degradation of other primary targets like Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). biorxiv.orgnih.gov This suggests a potential role for eIF3i interaction in the sustained or later-stage effects of this compound. The identification of the eIF3i binding interface through chemical proteomics provides a structural basis for this sequestration event and opens avenues for designing new therapeutic agents that can selectively modulate protein translation and cellular functions. biorxiv.orgnih.gov

Immunomodulatory Effects of this compound in In Vitro and Preclinical Models

This compound exhibits pleiotropic immunomodulatory effects, influencing a wide range of immune cells and cytokine networks. These activities are central to its therapeutic action and have been extensively characterized in various in vitro and preclinical settings.

Regulation of T Lymphocyte Proliferation and Activity (CD4+, CD8+)

This compound has been shown to be a potent co-stimulator of T lymphocytes, enhancing the proliferation and activity of both CD4+ helper T cells and CD8+ cytotoxic T cells. mdpi.com In preclinical models, this compound induces T-cell proliferation, particularly in partially activated T cells, and this is associated with increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.gov This co-stimulatory effect is thought to be mediated through the activation of signaling pathways normally triggered by CD28. nih.gov Mechanistic studies suggest that this compound can trigger the phosphorylation of CD28, leading to the activation of the transcription factor NF-κB. mdpi.com

In studies involving follicular lymphoma patients, this compound treatment led to an early activation of both CD4+ and CD8+ T cells, characterized by the upregulation of activation markers such as Tim-3, HLA-DR, PD-1, and CD137. ashpublications.org This activation resulted in an increase in effector T cells. ashpublications.org Furthermore, this compound has been found to enhance antigen-specific T-cell responses. In the presence of CD8+CD28- regulatory T-cells, which are known to be immunosuppressive, this compound was able to increase the frequency of antigen-specific T-cells and enhance their secretion of Granzyme B. nih.govresearchgate.net

In a murine multiple myeloma model, the therapeutic effects of this compound were dependent on the presence of CD4+ T cells. nih.gov Depletion of CD4+ T cells, but not other immune cells, abrogated the anti-tumor effects of the drug. researchgate.netnih.gov In this model, this compound significantly increased the numbers of IFN-γ-secreting CD4+ and CD8+ T cells. nih.gov

Enhancement of Natural Killer (NK) Cell Cytotoxicity and Activity

This compound significantly enhances the cytotoxic capabilities of Natural Killer (NK) cells, a critical component of the innate immune system. This enhancement is multifaceted, involving direct activation of NK cells and potentiation of their antibody-dependent cellular cytotoxicity (ADCC). In vitro studies have demonstrated that this compound increases NK cell-mediated lysis of various tumor cell lines. nih.gov For instance, in the presence of the therapeutic antibody cetuximab, this compound significantly increased the killing of colorectal cancer cell lines. nih.gov Similarly, it enhanced the lysis of breast cancer cells coated with trastuzumab. nih.gov

The mechanism behind this enhanced cytotoxicity involves the upregulation of NK cell-activating receptors and their ligands. The enhancement of ADCC by this compound has been shown to correlate with the expression of NK cell receptors NKG2D and DNAM-1, and the expression of their ligands on tumor cells. nih.govfrontiersin.org Blocking these receptors has been found to inhibit the this compound-mediated enhancement of ADCC. nih.gov

Furthermore, this compound's effect on NK cells is also linked to its ability to stimulate T-cell help, particularly through the production of IL-2. ashpublications.org The enhancement of NK cell cytotoxicity by this compound is often dependent on the presence of cytokines like IL-2 or IL-12. nih.govaacrjournals.org In fact, some studies suggest that the immunostimulatory effects of this compound on NK cells are indirectly mediated by CD4+ T-cell production of IL-2. ashpublications.org this compound has also been shown to increase the expansion of NK-T cells and their production of IFN-γ. nih.gov

Cell LineCondition% CytotoxicityFold Increase
HCT-116 (Colorectal Cancer)Cetuximab alone19%2.05
Cetuximab + 10 µM Lenalidomide39%
HT-29 (Colorectal Cancer)Cetuximab alone32%1.56
Cetuximab + 1 µM Lenalidomide50%
SK-BR-3 (Breast Cancer)Trastuzumab alone12%3.67
Trastuzumab + 1 µM Lenalidomide44%
MCF-7 (Breast Cancer)Trastuzumab alone30%2.33
Trastuzumab + 0.1 µM Lenalidomide70%

Modulation of Cytokine Production Profiles

This compound exerts a profound influence on the balance of cytokines in the tumor microenvironment and systemically, shifting the milieu from a pro-inflammatory and tumor-permissive state to an anti-inflammatory and anti-tumor state.

A hallmark of this compound's immunomodulatory action is its ability to inhibit the production of key pro-inflammatory cytokines. fda.govresearchgate.net In preclinical models, this compound has been consistently shown to suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12 from peripheral blood mononuclear cells (PBMCs). nih.govnih.govfda.govuaeh.edu.mx This inhibition of pro-inflammatory cytokines is considered a significant contributor to its anti-tumor and anti-inflammatory effects. researchgate.netresearchgate.net

For instance, in studies of collagen-induced arthritis, a model for rheumatoid arthritis, this compound treatment significantly diminished the levels of TNF-α and IL-6. e-century.us Similarly, in preclinical models of multiple myeloma, this compound has been shown to reduce the production of IL-6 by bone marrow stromal cells, a cytokine known to promote the growth and survival of myeloma cells. nih.gov By downregulating these cytokines, this compound can disrupt the positive feedback loops that support tumor growth, inflammation, and chemoresistance. nih.gov The suppression of IL-6 by this compound has also been observed to counteract the immunosuppressive effects of certain regulatory T-cells. nih.govresearchgate.net

Concurrently with its suppression of pro-inflammatory cytokines, this compound promotes the production of cytokines that can enhance anti-tumor immunity and regulate inflammation. It has been shown to increase the secretion of the anti-inflammatory cytokine IL-10 from PBMCs. nih.govfda.govuaeh.edu.mx

Moreover, this compound is a potent inducer of IL-2 and IFN-γ production by T cells. nih.govfda.govuaeh.edu.mxnih.gov This effect is closely tied to its co-stimulatory action on T lymphocytes. The increased production of IL-2 is critical for the proliferation and activation of T cells and also plays a crucial role in enhancing the function of NK cells. mdpi.comnih.govashpublications.org IFN-γ, a key cytokine in the Th1-type immune response, is vital for activating cytotoxic T lymphocytes and NK cells, further contributing to the anti-tumor effects of this compound. nih.govnih.gov In preclinical models, the enhanced production of IFN-γ by both CD4+ and CD8+ T cells is a consistent finding following this compound treatment. nih.gov

CytokineEffect of this compoundKey Associated Immune CellsPrimary Functional Outcome
TNF-αInhibitionMonocytes, Macrophages, T cellsAnti-inflammatory, Anti-tumor
IL-1InhibitionMonocytes, MacrophagesAnti-inflammatory
IL-6InhibitionMonocytes, Macrophages, Stromal cellsAnti-inflammatory, Anti-tumor
IL-12InhibitionDendritic cells, MacrophagesModulation of Th1/Th2 balance
IL-10ElevationMonocytes, Macrophages, T cellsAnti-inflammatory
IL-2ElevationT cellsT cell proliferation, NK cell activation
IFN-γElevationT cells, NK cellsEnhanced cellular immunity, Anti-tumor
Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-12)

Impact on Regulatory T Cells (Tregs)

Preclinical studies have demonstrated that this compound can modulate the function of regulatory T cells (Tregs), a subset of T cells that suppress immune responses. In vitro, this compound has been shown to inhibit the proliferation and suppressive function of Tregs. oncotarget.comnih.gov This effect is associated with a decrease in the expression of FOXP3, a key transcription factor for Treg development and function. nih.gov Exposure to lenalidomide during T-cell stimulation in vitro resulted in a significant decrease in the percentage of Tregs. nih.gov Specifically, in cultures of peripheral blood mononuclear cells (PBMCs) from healthy donors, lenalidomide reduced the percentage of Tregs from 6.88% to 3.13%. nih.gov A similar reduction was observed in PBMCs from multiple myeloma patients, where the percentage of Tregs decreased from 4.85% to 1.8% in the presence of lenalidomide. nih.gov

However, the in vivo effects of lenalidomide on Tregs appear to be more complex and sometimes contradictory to in vitro findings. oncotarget.comnih.gov Some in vivo studies in mouse models have shown that lenalidomide slightly reduces the numbers of Tregs. oncotarget.com Conversely, other studies in patients with multiple myeloma have reported an increase in the number of circulating Tregs following lenalidomide therapy. oncotarget.com This discrepancy may be attributed to the complex interplay of various immune cells and factors within the tumor microenvironment.

Table 1: Effect of this compound on Regulatory T Cells (Tregs) in Preclinical Models

Model System Key Findings Reference(s)
In vitro (Human PBMCs) Inhibits Treg proliferation and suppressive function. oncotarget.comnih.gov
In vitro (Human PBMCs) Decreases the percentage of Tregs in culture. nih.gov
In vivo (Mouse model) Slightly reduces the number of Tregs. oncotarget.com
In vivo (Human patients) Conflicting reports, with some studies showing an increase in circulating Tregs. oncotarget.com

Preclinical Anti-Angiogenic Mechanisms of this compound

This compound exhibits anti-angiogenic properties by interfering with several key processes involved in the formation of new blood vessels.

A significant aspect of this compound's anti-angiogenic activity is its ability to inhibit the production and signaling of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). aacrjournals.orgmdpi.com In preclinical models, lenalidomide has been shown to reduce the expression of VEGF and bFGF in peripheral blood mononuclear cells. aacrjournals.org In studies with hepatocellular carcinoma cells, lenalidomide significantly inhibited the expression of VEGF. researchgate.net This inhibitory effect on angiogenic growth factors disrupts the signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis. researchgate.netumw.edu.pl

This compound also exerts its anti-angiogenic effects by modulating the function of cell adhesion molecules that are crucial for the interaction between endothelial cells and other cell types. Intercellular Adhesion Molecule-1 (ICAM-1) and its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), a β2 integrin, play a significant role in cell-cell adhesion and inflammation. nih.govmdpi.com Lenalidomide has been found to downregulate the expression of ICAM-1 on multiple myeloma cells, thereby inhibiting their adhesion to stromal cells. aacrjournals.org This disruption of cell adhesion can interfere with the signaling pathways that support angiogenesis.

Impact on Cell Adhesion Molecules (ICAM-1, LFA-1, β2 and β3 Integrins)

Direct Cellular Effects of this compound in Preclinical Cell Models

Beyond its immunomodulatory and anti-angiogenic effects, this compound exerts direct effects on tumor cells, primarily through the induction of apoptosis.

This compound has been shown to trigger apoptosis in multiple myeloma cells through several interconnected mechanisms. nih.gov One of the key events is the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. nih.govnih.gov The activation of caspase-8 can be initiated through the engagement of death receptors, such as Fas. nih.gov Preclinical evidence indicates that lenalidomide enhances the sensitivity of myeloma cells to Fas-mediated apoptosis. nih.gov

Furthermore, this compound's pro-apoptotic effects are linked to its ability to downregulate the activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting NF-κB, lenalidomide leads to the downregulation of survival proteins like cellular inhibitor of apoptosis protein 2 (cIAP-2) and FLICE-inhibitory protein (FLIP), which are known inhibitors of caspase-8. nih.gov This downregulation of anti-apoptotic proteins lowers the threshold for apoptosis induction and sensitizes tumor cells to apoptotic stimuli.

Table 2: Summary of Preclinical Anti-Angiogenic and Apoptotic Mechanisms of this compound

Mechanism Category Specific Effect Key Molecules Involved Reference(s)
Anti-Angiogenesis Inhibition of Growth Factors VEGF, bFGF aacrjournals.orgmdpi.comresearchgate.net
Impact on Cell Adhesion ICAM-1, LFA-1 (β2 integrin) aacrjournals.orgnih.govmdpi.com
Regulation of Signaling Inhibition of Akt Phosphorylation umw.edu.plnih.govmdpi.com
Apoptosis Induction Activation of Caspase Cascade Caspase-8 nih.govnih.gov
Sensitization to Death Receptors Fas nih.gov
Downregulation of Survival Pathways NF-κB, cIAP-2, FLIP nih.gov

Inhibition of Cell Proliferation and Cell Cycle Arrest (G1 Phase)

Preclinical studies have demonstrated that this compound and its racemic mixture can directly inhibit tumor cell proliferation by inducing cell cycle arrest, primarily in the G1 phase. fda.govspandidos-publications.com In malignant B cells, treatment with lenalidomide led to an increased percentage of cells arrested in the G0-G1 phase, which was accompanied by a decrease in the number of cells in the S and G2-M phases. nih.gov This effect on the cell cycle is considered a direct form of cytotoxicity against malignant cells. spandidos-publications.com

The induction of G1 arrest by lenalidomide has been observed to be a time- and dose-dependent process. researchgate.net In studies on multiple myeloma (MM) cells, lenalidomide was shown to induce G1 arrest within 48 hours, an event that precedes the onset of apoptosis, which becomes evident at 72 hours. researchgate.net Further investigations have revealed that lenalidomide preferentially targets myeloma cells during the G1 phase of the cell cycle. researchgate.net This direct anti-proliferative activity through G1 growth arrest is a recognized mechanism of thalidomide and its analogues. fda.gov The combination of lenalidomide with other agents, such as dexamethasone (B1670325), has been shown to synergistically enhance G0-G1 cell-cycle arrest. nih.gov

Cell TypeFindingTimelineSource
Malignant B-cellsIncreased percentage of cells in G0-G1 phase arrest.Not Specified nih.gov
Multiple Myeloma (MM) cellsLinked to growth arrest in the G1 phase.Not Specified spandidos-publications.com
Multiple Myeloma (MM) cellsInduces G1 arrest, which precedes apoptosis. Preferentially targets cells in G1.G1 arrest by 48h; apoptosis by 72h researchgate.net
MCL cells (in combination with dexamethasone)Enhanced G0-G1 cell-cycle arrest.Not Specified nih.gov

Modulation of Cell Cycle Regulators (Cyclin D1, p27KIP1, p21, C/EBP-β)

The induction of G1 arrest by this compound is mediated through the modulation of key cell cycle regulatory proteins.

p21 (p21WAF-1): Lenalidomide treatment upregulates the protein and mRNA levels of p21WAF-1, a critical regulator of cyclin-dependent kinases (CDKs) that governs the G1-S transition. nih.gov This upregulation of p21 has been identified as a key downstream change following lenalidomide treatment. spandidos-publications.com The induction of p21 by lenalidomide appears to be dependent on the protein cereblon, as silencing cereblon reduces this effect. iiarjournals.org The increased levels of p21 promote its binding to CDK2, CDK4, and CDK6, leading to their inhibition and subsequent G1 arrest. nih.gov

Cyclin D1 and p27KIP1: In mantle cell lymphoma (MCL), lenalidomide's mechanism of action involves the downregulation of cyclin D1. aacrjournals.orgnih.gov This leads to the disruption of cyclin D1/p27KIP1 complexes. aacrjournals.orgnih.gov Following this dissociation, the CDK inhibitor p27KIP1 accumulates in the cytosol, contributing to cell proliferation arrest and apoptosis. aacrjournals.orgnih.gov The nuclear accumulation of both cyclin D1 and p27KIP1 has been correlated with sensitivity to lenalidomide in preclinical models. nih.gov

C/EBP-β: Lenalidomide treatment leads to the downregulation of the transcription factor CCAAT/enhancer binding protein-β (C/EBP-β). spandidos-publications.com C/EBP-β is highly expressed in multiple myeloma cells compared to normal B cells and plasma cells. oatext.com Its silencing has been shown to cause a strong inhibition of proliferation, suggesting that targeting C/EBP-β may be a viable therapeutic strategy. oatext.com

RegulatorCell TypeEffect of LenalidomideMechanismSource
p21 (p21WAF-1)Malignant B-cells, CLL cellsUpregulation of protein and mRNAPromotes binding to and inhibition of CDK2, CDK4, and CDK6, leading to G1 arrest. Dependent on cereblon. nih.goviiarjournals.org
Cyclin D1Mantle Cell Lymphoma (MCL)DownregulationDisrupts Cyclin D1/p27KIP1 complexes, contributing to cell cycle arrest. aacrjournals.orgnih.gov
p27KIP1Mantle Cell Lymphoma (MCL)Disruption from Cyclin D1 complexesLeads to cytosolic accumulation of p27KIP1, resulting in proliferation arrest and apoptosis. aacrjournals.orgnih.gov
C/EBP-βMultiple Myeloma (MM) cellsDownregulationContributes to the inhibition of proliferation. spandidos-publications.comoatext.com

Effects on Cell Adhesion and Invasion/Metastasis Inhibition

This compound demonstrates anti-metastatic potential by interfering with cell adhesion and invasion processes, which are critical for tumor dissemination. iiarjournals.orgmdpi.com

Lenalidomide can prevent the physical contact between multiple myeloma (MM) cells and bone marrow stromal cells (BMSCs). spandidos-publications.com This is achieved by suppressing the production of surface adhesion molecules on both cell types. spandidos-publications.com By disrupting these interactions, lenalidomide can help overcome cell adhesion-mediated drug resistance (CAM-DR). nih.gov Specifically, it has been shown to downregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

Furthermore, lenalidomide interferes with signaling pathways that regulate cell motility and invasion. tandfonline.com It has been found to decrease the production of gelatinases, specifically matrix metalloproteinase 2 (MMP-2) and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. tandfonline.com In preclinical models of colorectal carcinoma, thalidomide analogues including lenalidomide suppressed the migratory behavior of cancer cells in vitro and inhibited the formation of metastatic nodules in vivo. iiarjournals.org

ProcessTarget/MechanismObserved EffectCell/Model SystemSource
Cell AdhesionSuppression of surface adhesion moleculesPrevents contact between MM cells and BMSCsMultiple Myeloma (MM) cells, BMSCs spandidos-publications.com
Cell AdhesionDownregulation of ICAM-1Helps overcome cell adhesion-mediated drug resistance (CAM-DR)MM cells nih.gov
InvasionDecreased production of MMP-2 and MMP-9Interferes with integrin-mediated signaling pathways for motility and invasionNot Specified tandfonline.com
MetastasisInhibition of migratory behaviorSuppressed formation of metastatic nodules in vivoColorectal carcinoma models iiarjournals.org

Structure Activity Relationship Sar and Structural Biology of S Lenalidomide

Differential Binding Affinities and Activities of S-Lenalidomide Enantiomers

Lenalidomide (B1683929) possesses a chiral center at the C3 position of its glutarimide (B196013) ring, resulting in two enantiomers: this compound and R-lenalidomide. Structural and biochemical studies have consistently shown that the S-enantiomer is the more biologically active form due to its superior binding affinity for Cereblon. rsc.orgrsc.org The S-enantiomer exhibits approximately ten times stronger binding to CRBN compared to the R-enantiomer. rsc.org This preferential binding of this compound is critical for its downstream effects, including the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net

In a study evaluating the enantiomers against the H929 multiple myeloma cell line, this compound was found to be the more potent agent. nih.gov At 48 hours of treatment, this compound caused a significant reduction in the metabolic activity of the cancer cells and induced profound morphological changes, highlighting its superior anti-cancer activity. nih.gov This enhanced potency is attributed to the specific stereochemical orientation of the S-enantiomer, which allows for a more favorable and stable interaction within the CRBN binding pocket. nih.gov While both enantiomers can racemize under physiological conditions, the inherent higher affinity of the S-form ensures it is the primary driver of CRBN-mediated therapeutic effects. rsc.orgrsc.org

Table 1: Comparative Activity of Lenalidomide Enantiomers

Feature This compound R-Lenalidomide Reference
CRBN Binding Affinity ~10-fold higher Lower , rsc.org
Activity in H929 Cells More potent, significant reduction in metabolic activity Less potent nih.gov

| Primary Biological Driver | Yes | No | rsc.org |

Identification of Key Drug-Binding Residues within Cereblon

The binding of this compound to Cereblon occurs within a specific thalidomide-binding domain (TBD). rsc.orgresearchgate.net X-ray crystallography and site-directed mutagenesis studies have identified a "tri-tryptophan pocket" as essential for this interaction. nih.gov The key residues that form this pocket and directly engage the glutarimide ring of this compound are primarily Trp380, Trp386, and Trp400. nih.govresearchgate.net

Hydrogen bonds are crucial for stabilizing the drug-protein complex. The glutarimide ring of lenalidomide forms hydrogen bonds with the backbone of CRBN residues, including His378 and Trp380. nih.gov The amino group on the isoindolinone ring of lenalidomide forms an additional hydrogen bond with the side chain of His378 and can interact with Glu377. researchgate.netbinasss.sa.cr Mutagenesis studies have confirmed the importance of these residues; for instance, substituting Tyr384 and Trp386 with alanine (B10760859) abrogates the binding of immunomodulatory drugs (IMiDs) like lenalidomide. rsc.orgnih.gov These specific interactions ensure that this compound is securely anchored in the binding pocket, a prerequisite for its function as a molecular glue. researchgate.netrcsb.org

Table 2: Key Cereblon Residues for this compound Binding

Residue Location Interaction Type Consequence of Mutation Reference
Trp380, Trp386, Trp400 Tri-tryptophan pocket Hydrophobic & van der Waals Loss of binding nih.gov, nih.gov, researchgate.net
His378 Binding pocket Hydrogen bond with glutarimide Reduced binding affinity nih.gov, binasss.sa.cr
Phe402 Binding pocket van der Waals Reduced binding affinity nih.gov
Tyr384 Binding pocket Integrity of binding pocket Ablates drug binding nih.gov, rsc.org

| Glu377 | Binding pocket | Hydrogen bond with isoindolinone | Altered binding | researchgate.net |

Analysis of Hydrophobic Pocket Interactions in the Cereblon-Lenalidomide Complex

The binding of this compound to Cereblon is dominated by interactions within a shallow, hydrophobic pocket on the CRBN surface. researchgate.net The glutarimide moiety of this compound fits snugly into this pocket, which is primarily formed by the three key tryptophan residues (Trp380, Trp386, and Trp400) and Phenylalanine 404 (Phe402 in some reports). nih.govnih.gov These aromatic residues create a nonpolar environment that favorably interacts with the glutarimide ring through van der Waals forces and hydrophobic contacts. nih.gov

This hydrophobic encapsulation of the glutarimide ring is a characteristic feature for all immunomodulatory drugs of this class. While the glutarimide portion is buried within the pocket, the isoindolinone ring remains exposed to the solvent on the protein's surface. researchgate.netrcsb.orgnih.gov This orientation is critical, as the exposed isoindolinone moiety creates a new surface (a neomorphic interface) that is responsible for recruiting specific substrate proteins (neosubstrates) for degradation. binasss.sa.crresearchgate.net The stability afforded by the hydrophobic interactions is thus fundamental to the drug's mechanism of action, allowing it to effectively "glue" CRBN to its new targets. nih.gov

Structural Insights from Co-Crystal Structures of this compound-Protein Complexes

The definitive mechanism of this compound was elucidated through co-crystal structures of the ternary complex, which includes this compound, the CRBN-DDB1 complex, and a neosubstrate protein. researchgate.netnih.gov Landmark structural studies have revealed how this compound acts as a molecular glue, bridging CRBN with neosubstrates like the lymphoid transcription factors IKZF1 and IKZF3, or the protein kinase CK1α. biorxiv.orgresearchgate.netrsc.org

In the co-crystal structure of CRBN-lenalidomide-CK1α, this compound is shown to stabilize a pre-existing, albeit weak, interaction between the two proteins. nih.govacs.org It achieves this by increasing the structural stability of key hydrogen bonds at the protein-protein interface. acs.org The structure shows that a β-hairpin loop on the neosubstrate docks onto the new surface created by the lenalidomide-CRBN complex. nih.govacs.org A key glycine (B1666218) residue within this loop makes direct contact with both lenalidomide and CRBN, an interaction that is crucial for stable ternary complex formation and subsequent ubiquitination and degradation of the neosubstrate. nih.gov The amino group on lenalidomide's phthalimide (B116566) ring is also important, as it can form a water-mediated hydrogen bond with the neosubstrate, further stabilizing the interaction. rsc.org

Molecular Modifications and Their Impact on Target Engagement and Biological Function

Modifications to the glutarimide ring are generally poorly tolerated, as this moiety is essential for docking into the hydrophobic pocket of CRBN. researchgate.netmdpi.com Functionalization of the glutarimide can inactivate the molecule's ability to degrade target proteins. researchgate.net

In contrast, modifications to the solvent-exposed isoindolinone ring can modulate and even enhance activity. For example, the addition of an amino group at the C4 position of the phthalimide ring, as seen in pomalidomide, alters the spatial interaction with CRBN and leads to differential neosubstrate specificity. nih.gov The development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide (B608038) and mezigdomide (B2442610) involves extensive modifications to the isoindolinone ring. binasss.sa.crashpublications.org These changes create additional interactions with CRBN, resulting in significantly higher binding affinity and more efficient and rapid degradation of neosubstrates compared to lenalidomide. binasss.sa.cr The development of "photo-lenalidomide," a probe with a photo-affinity label, has shown that modifications can also expand the substrate scope, leading to the degradation of additional proteins like GSPT1 and the identification of non-degraded targets. biorxiv.orgresearchgate.netbiorxiv.org

Preclinical Pharmacodynamics and Pharmacokinetics of S Lenalidomide in Model Systems

In Vitro Pharmacological Activity in Malignant Cell Lines (e.g., Myeloma, Lymphoma)

S-Lenalidomide has demonstrated direct anti-proliferative and pro-apoptotic effects on a variety of malignant cell lines in vitro. In multiple myeloma (MM) cell lines, lenalidomide (B1683929) has been shown to inhibit cell proliferation and induce apoptosis. ashpublications.orgtandfonline.com This is achieved, in part, by modulating the expression of key genes involved in cell cycle regulation and survival. For instance, lenalidomide can upregulate the expression of tumor suppressor genes like p21waf1/cip1, SPARC, and IRF8, while inhibiting the expression of survival factors such as IRF4. ashpublications.org The anti-proliferative effects of lenalidomide on MM cells appear to be correlated with the drug-induced upregulation of SPARC and IRF8 expression. ashpublications.org

In mantle cell lymphoma (MCL), lenalidomide's mechanism of action involves the downregulation of cyclin D1 and the disruption of cyclin D1/p27KIP1 complexes. aacrjournals.org This leads to the cytosolic accumulation of p27KIP1, resulting in cell proliferation arrest and apoptosis. aacrjournals.org The nuclear accumulation of both cyclin D1 and p27KIP1 has been associated with sensitivity to lenalidomide in vitro. aacrjournals.org

Studies on Burkitt's lymphoma cell lines have also shown that lenalidomide can cause a dose-dependent cell cycle arrest in the G0-G1 phase. nih.gov Furthermore, in some malignant glioma cell lines, lenalidomide has been observed to decrease cell numbers in a concentration-dependent manner, primarily through inducing cell cycle arrest at the G0/G1 phase. nih.gov However, its direct anti-proliferative effects were not observed in other in vitro studies at concentrations up to 10 μM. nih.govnih.gov Some research has even suggested a minimal stimulatory effect on cell proliferation in certain glioblastoma cell lines at specific concentrations. researchgate.net

Table 1: In Vitro Activity of this compound in Malignant Cell Lines

Cell Line Type Observed Effects Key Mechanisms Citations
Multiple Myeloma (MM) Inhibition of proliferation, induction of apoptosis Upregulation of p21, SPARC, IRF8; Inhibition of IRF4 ashpublications.orgtandfonline.com
Mantle Cell Lymphoma (MCL) Cell proliferation arrest, apoptosis Downregulation of cyclin D1, disruption of cyclin D1/p27KIP1 complexes aacrjournals.org
Burkitt's Lymphoma Dose-dependent cell cycle arrest (G0/G1 phase) Upregulation of p21waf-1 nih.gov
Malignant Glioma Decreased cell number, cell cycle arrest (G0/G1 phase) Increased p53 activation and p21 expression nih.gov
Pediatric Tumor Cell Lines No significant anti-proliferative activity Not applicable nih.govnih.gov
Glioblastoma Multiforme (GBM) Minimal effect on cell death, potential slight stimulation of proliferation Not significant researchgate.net

In Vivo Anti-Tumor Activity in Xenograft and Other Animal Models

The anti-tumor activity of this compound has been validated in various in vivo models, demonstrating its efficacy beyond direct cellular effects. In xenograft models of multiple myeloma, lenalidomide, particularly in combination with dexamethasone (B1670325), has been shown to significantly reduce tumor burden. nih.gov This combination therapy has demonstrated more potent anti-myeloma activities than dexamethasone alone in preclinical models. tandfonline.com

In a mantle cell lymphoma xenograft model, lenalidomide treatment led to the inhibition of tumor growth. aacrjournals.org This in vivo activity correlated with the nuclear accumulation of cyclin D1 and p27KIP1 in the tumor cells, mirroring the in vitro findings. aacrjournals.org The anti-tumor effect in this model was associated with a reduction in cell proliferation and an increase in apoptosis. aacrjournals.org

Similarly, in a xenograft model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm, lenalidomide treatment resulted in a significant reduction in tumor cells in the peripheral blood, bone marrow, and spleen. aacrjournals.org This was accompanied by a decrease in circulating endothelial and progenitor cells, indicating an anti-angiogenic effect. aacrjournals.org The pro-apoptotic and cytotoxic effects of lenalidomide in this model were evidenced by a significant increase in active caspase-3 levels in the tumor. aacrjournals.org

Studies using xenograft models of urothelial carcinoma have also shown that lenalidomide can significantly inhibit tumor growth. iiarjournals.org This effect was attributed to both direct tumor cell apoptosis and anti-angiogenic activity, as indicated by reduced CD31 expression and increased cleaved-caspase 3. iiarjournals.org In a neuroblastoma xenograft model, a nanomicellar combination of fenretinide (B1684555) and lenalidomide demonstrated marked antitumor activity, significantly decreasing tumor growth and resulting in predominantly necrotic tumor mass with a decreased proliferation index. dovepress.com

However, in some preclinical settings, the direct anti-tumor activity of lenalidomide in vivo appears to be modest. For instance, in pediatric solid tumor xenografts, lenalidomide induced significant differences in event-free survival distribution in a subset of models but the best response was progressive disease with growth delay. nih.govnih.gov

Table 2: In Vivo Anti-Tumor Activity of this compound in Animal Models

Animal Model Tumor Type Key Findings Citations
Xenograft Mouse Model Multiple Myeloma (MM) Reduced tumor burden (especially with dexamethasone) tandfonline.comnih.gov
Xenograft Mouse Model Mantle Cell Lymphoma (MCL) Inhibition of tumor growth, reduced proliferation, increased apoptosis aacrjournals.org
Xenograft Mouse Model Blastic NK Cell Lymphoma Significant reduction in tumor cells, anti-angiogenic effects, increased apoptosis aacrjournals.org
Xenograft Mouse Model Urothelial Carcinoma Significant inhibition of tumor growth, direct apoptosis, anti-angiogenic activity iiarjournals.org
Xenograft Mouse Model Neuroblastoma Marked antitumor activity (in combination with fenretinide), decreased tumor growth, increased necrosis dovepress.com
Pediatric Solid Tumor Xenografts Various Modest activity, progressive disease with growth delay in a subset of models nih.govnih.gov

Evaluation of this compound's Effects on Host Immune and Stromal Cells in Preclinical Settings

A critical aspect of this compound's preclinical activity is its ability to modulate the host immune system and the tumor microenvironment. Lenalidomide is recognized as an immunomodulatory drug (IMiD) that can enhance anti-tumor immunity. nih.govresearchgate.net It has been shown to co-stimulate T cells, leading to increased proliferation and the production of Th1-type cytokines such as IL-2 and IFN-γ. nih.govresearchgate.net This T-cell co-stimulation can occur through the tyrosine phosphorylation of CD28 on T cells. nih.gov

Lenalidomide also enhances the activity of natural killer (NK) cells, which can be mediated indirectly through the IL-2 produced by T cells. researchgate.net This leads to increased NK cell cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). researchgate.net Furthermore, lenalidomide can down-regulate the expression of PD-1 on T and NK cells and PD-L1 on both stromal and MM cells, thereby inhibiting immune suppression within the tumor microenvironment. researchgate.netfrontiersin.org

In the context of the bone marrow microenvironment, lenalidomide disrupts the interaction between multiple myeloma cells and bone marrow stromal cells (BMSCs). nih.govresearchgate.net It inhibits the expression of adhesion molecules and the secretion of cytokines like IL-6, TNF-α, and VEGF, which are crucial for myeloma cell survival and angiogenesis. nih.govresearchgate.net By inhibiting these interactions, lenalidomide can augment the apoptosis of myeloma cells. nih.gov

Preclinical studies have also suggested that lenalidomide's efficacy in certain contexts may rely more on its effects on host immune and stromal cells rather than direct cytotoxicity to tumor cells, particularly in models where direct anti-proliferative effects are minimal. nih.govnih.gov

Table 3: Effects of this compound on Host Immune and Stromal Cells

Cell Type Effect Mechanism Citations
T Cells Co-stimulation, increased proliferation, Th1 cytokine production (IL-2, IFN-γ) CD28 phosphorylation nih.govresearchgate.net
Natural Killer (NK) Cells Enhanced activation and cytotoxicity Indirectly via T-cell derived IL-2 researchgate.net
Immune Checkpoints Down-regulation of PD-1 on T/NK cells and PD-L1 on stromal/MM cells Inhibition of immune suppression researchgate.netfrontiersin.org
Bone Marrow Stromal Cells (BMSCs) Disruption of interaction with MM cells, inhibition of cytokine secretion (IL-6, TNF-α, VEGF) Inhibition of adhesion molecules nih.govresearchgate.net

Distribution and Disposition of this compound in Preclinical Models

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound. In mice, lenalidomide exhibits dose-dependent pharmacokinetics. researchgate.net Following oral administration, it is rapidly absorbed and demonstrates high bioavailability, ranging from 60-75%. researchgate.net

Tissue distribution studies in mice have shown that lenalidomide is widely distributed. researchgate.netausl.re.it However, atypical distribution has been observed in the spleen and brain, with brain penetration being detectable only at higher intravenous doses. researchgate.net In rats, tissue levels were comparable to plasma values. ausl.re.it In pregnant animals, lenalidomide was found to distribute to the fetus. ausl.re.it

The elimination half-life of lenalidomide varies across species, being approximately 2 hours in rats and 13 hours in monkeys after a single oral dose. ausl.re.it In humans, the terminal half-life is dose-dependent. ausl.re.it The primary route of elimination is urinary excretion, with a significant portion of the drug excreted unchanged. researchgate.net

In vitro studies indicate that lenalidomide has low plasma protein binding. fda.gov It does not appear to have a significant inhibitory effect on major cytochrome P450 enzymes, suggesting a low potential for clinically relevant pharmacokinetic drug-drug interactions via this pathway. tandfonline.com

Table 4: Preclinical Pharmacokinetic Parameters of this compound

Parameter Finding Animal Model Citations
Absorption Rapidly absorbed after oral administration Mice, Rats, Monkeys researchgate.netausl.re.it
Bioavailability 60-75% (oral) Mice researchgate.net
Distribution Widely distributed; limited brain penetration at lower doses Mice, Rats researchgate.netausl.re.it
Plasma Protein Binding Approximately 30% In vitro (human plasma) fda.gov
Elimination Half-Life ~2 hours (rat), ~13 hours (monkey) Rats, Monkeys ausl.re.it
Excretion Primarily urinary excretion of unchanged drug Mice researchgate.net
Kinetics Dose-dependent Mice researchgate.net

Mechanisms of Acquired Resistance to S Lenalidomide in Preclinical Models

Role of Cereblon Alterations in Resistance Development

Cereblon is an essential component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) and is the primary molecular target of S-Lenalidomide. Alterations affecting CRBN are a cornerstone of acquired resistance.

Reduced expression of CRBN is a well-documented mechanism of acquired resistance to this compound. nih.govashpublications.orgashpublications.org Preclinical studies consistently demonstrate that MM cell lines with acquired resistance to this compound exhibit significantly lower levels of CRBN protein and mRNA. haematologica.orghaematologica.org This downregulation is not typically due to epigenetic silencing of the CRBN promoter through DNA methylation. nih.gov Instead, other regulatory mechanisms are likely at play. nih.gov

In preclinical models, the development of this compound resistance is often associated with a decrease in CRBN protein levels. haematologica.org For instance, in isogenic MM cell lines cultured to be resistant to this compound, a notable reduction in CRBN expression is observed. ashpublications.orgresearchgate.net This is further supported by the finding that the re-introduction of wild-type CRBN into resistant cell lines can restore sensitivity to the drug. nih.gov The level of CRBN expression directly correlates with the efficacy of this compound, as lower levels lead to diminished drug activity. nih.gov In some models, acquired resistance has been linked to the deletion of the CRBN gene. nih.gov

Table 1: Impact of CRBN Downregulation on this compound Sensitivity in Preclinical Models

Cell Line Model Method of Resistance Induction Observation Reference
Human Myeloma Cell Lines (HMCLs) CRBN shRNA knockdown Significant reduction in cell viability, followed by acquired resistance to this compound in surviving cells. ashpublications.org
MM.1S Prolonged culture with increasing this compound concentrations Acquired deletion of the CRBN gene in the resistant subline. nih.gov
OPM2 CRBN shRNA knockdown Marked suppression of this compound-induced gene expression changes. ashpublications.org
Multiple HMCLs Prolonged culture with this compound Significant decrease or absence of CRBN protein expression in resistant lines. nih.gov

Mutations within the CRBN gene represent another critical mechanism for acquired resistance. nih.govhaematologica.org These mutations can occur throughout the gene and are not necessarily clustered in the drug-binding region. nih.gov They can impair CRBN function by destabilizing the protein or hindering its interaction with other components of the E3 ligase complex. nih.govhaematologica.org The frequency of CRBN mutations increases as patients become refractory to this compound and other immunomodulatory drugs (IMiDs). nih.govranchobiosciences.com

Studies have shown that introducing specific patient-derived CRBN mutations into sensitive MM cell lines confers resistance to this compound. haematologica.orgnih.gov These mutations can lead to a complete loss of CRBN function or have effects that are dependent on the specific agent. nih.gov Additionally, splice variants of CRBN, such as one lacking exon 10, can produce a stable but non-functional protein that cannot bind to IMiDs, thereby inducing resistance. haematologica.orgresearchgate.net While single nucleotide polymorphisms (SNPs) in the CRBN gene have been investigated, their role in predicting response to this compound-based therapy is not yet conclusively supported. nih.govresearchgate.net However, certain polymorphisms have been associated with treatment failure in some patient cohorts. ashpublications.org

Table 2: Examples of CRBN Alterations in this compound Resistance

Alteration Type Specific Example Consequence Reference
Missense Mutation R309H, L190F Reduced sensitivity to this compound when introduced into MM cells. haematologica.org
Copy Number Loss Deletion of 3p containing CRBN locus Increased incidence in this compound-refractory patients. nih.govnih.gov
Splice Variant CRBN splice variant lacking exon 10 Produces a stable protein unable to bind this compound, leading to resistance. haematologica.orgresearchgate.net
Point Mutations Various patient-derived mutations Can destabilize the CRBN protein or impair interactions within the CRL4^CRBN^ complex. haematologica.org

The efficacy of this compound relies on its ability to recruit neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), to the CRL4^CRBN^ complex for subsequent degradation. researchgate.netfrontiersin.org However, CRBN has several endogenous substrates, such as MEIS2. nih.govmdpi.comresearchgate.net An emerging mechanism of resistance involves the overexpression of other CRBN-binding proteins that compete with IKZF1 and IKZF3 for binding to the this compound-bound CRBN complex. researchgate.netfrontiersin.org

In preclinical studies, the overexpression of a non-essential substrate that binds tightly to CRBN can induce resistance to this compound by reducing the degradation of critical targets like IKZF1. nih.govfrontiersin.orgashpublications.org This competition for a limited pool of CRBN highlights that the cellular context, including the expression levels of various competing substrates, can significantly influence the drug's activity. nih.govashpublications.org Another protein, Casein kinase 1 alpha (CK1α), is also a neosubstrate of this compound-bound CRBN, and its degradation is important for the drug's activity in certain contexts. mdpi.comnih.gov Competition from other substrates could potentially impair CK1α degradation as well.

CRBN Gene Mutations and Polymorphisms

Post-Cereblon Signaling Pathway Dysregulation in Resistant Models

Even with a functional CRBN, dysregulation of downstream signaling pathways can lead to this compound resistance. These pathways can bypass the effects of IKZF1 and IKZF3 degradation.

The IRF4-MYC signaling axis is a critical downstream effector of this compound's anti-myeloma activity. frontiersin.org this compound-induced degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and subsequently, MYC, a key oncogene in MM. ashpublications.orgfrontiersin.org However, in resistant cells, this axis can be aberrantly sustained.

Preclinical models of acquired resistance have shown that even after initial downregulation, IRF4 levels can be restored through alternative, CRBN-independent mechanisms, allowing the cells to survive and proliferate. ashpublications.orgnih.gov In some resistant cell lines, there is an impaired downregulation of IRF4 and MYC following this compound treatment, despite the presence of CRBN. nih.govresearchgate.net Overexpression of IRF4 and c-Myc is associated with this compound resistance. researchgate.net Targeting this axis through other means, such as inhibiting the bromodomain of CBP/EP300, can re-sensitize resistant cells to this compound by effectively downregulating IRF4 and MYC. nih.govtandfonline.com

The Interleukin-6 (IL-6)/STAT3 signaling pathway is a crucial driver of MM cell growth, survival, and drug resistance. haematologica.orgnih.gov Preclinical studies have identified the upregulation of this pathway as a CRBN-independent mechanism of acquired resistance to this compound. haematologica.orgnih.gov

In some this compound-resistant MM cell lines that show no alterations in CRBN, there is an observed increase in IL-6 expression and constitutive activation of STAT3. nih.govnih.gov These resistant cells can develop an autocrine IL-6 production loop, which is surprisingly enhanced by this compound treatment. haematologica.orgnih.gov The addition of exogenous IL-6 to sensitive MM cells can induce resistance to this compound, while inhibiting STAT3 in resistant cells can restore sensitivity. haematologica.orgnih.gov The activation of the IL-6/STAT3 pathway can sustain the expression of pro-survival proteins and IRF4, thereby bypassing the effects of this compound. haematologica.orgtandfonline.com

Overexpression of CD44 and Enhanced Adhesion Properties

Impact of Other Cellular and Microenvironmental Factors on Resistance in In Vitro Models

Beyond specific signaling pathways, other cellular processes and interactions within the tumor microenvironment contribute to this compound resistance in vitro.

The expression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is a well-established mechanism of resistance to a wide range of chemotherapeutic agents. oaepublish.comnih.govmdpi.com P-gp functions as an efflux pump, actively transporting drugs out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.com While more commonly associated with resistance to agents like doxorubicin (B1662922) and vincristine, P-gp expression has also been implicated in resistance to this compound. nih.govnih.gov

In vitro studies have demonstrated that this compound is a substrate of P-gp. nih.gov Leukemia cell line variants selected for resistance to this compound (SKM-1/LEN) were found to be P-gp positive. capes.gov.br The induced expression of P-gp is considered a crucial cause of drug resistance in MM, and its expression can increase as the disease progresses. nih.govmdpi.com This suggests that in some contexts, P-gp-mediated efflux can contribute to the development of acquired resistance to this compound.

Table 4: MDR1/P-glycoprotein Expression in this compound Resistance

Finding Observation in Resistant Models Experimental Evidence Reference(s)
This compound as Substrate Lenalidomide (B1683929) identified as an ABCB1 (P-gp) substrate. In vitro mechanistic studies demonstrating drug interaction. nih.gov
P-gp Upregulation P-gp expression detected in leukemia cells selected for lenalidomide resistance. Development of P-gp-positive SKM-1/LEN cell variants. capes.gov.br

| General Resistance Mechanism | P-gp overexpression is a known cause of drug resistance in MM. | Review of multidrug resistance mechanisms in MM. | nih.gov |

Multiple myeloma cells are characterized by high levels of immunoglobulin production, which places significant stress on the protein folding machinery of the endoplasmic reticulum (ER). nih.gov Alterations in pathways that manage this stress can contribute to drug resistance. Single-cell RNA sequencing of resistant patient samples has identified the upregulation of genes involved in protein folding as a potential resistance mechanism. nih.govcapes.gov.br

A key enzyme in this process is Peptidylprolyl Isomerase A (PPIA), also known as Cyclophilin A, which facilitates efficient protein folding. nih.govresearchgate.net High expression of PPIA has been observed in highly resistant MM cells. nih.govoup.com It is hypothesized that increased PPIA activity helps malignant cells cope with the proteotoxic stress induced by therapies, thereby acting as a protective resistance mechanism. nih.govnih.gov In preclinical studies, the genetic deletion of PPIA or its inhibition with the small molecule inhibitor cyclosporine significantly sensitized MM cells to proteasome inhibitors, which are often used in combination with this compound. nih.govcapes.gov.br This suggests that targeting the protein folding response, and PPIA specifically, could be a strategy to overcome resistance in MM.

Table 5: Alterations in Protein Folding Pathways (PPIA) in Resistance

Finding Observation in Resistant Models Experimental Evidence Reference(s)
PPIA Upregulation PPIA gene highly expressed in primary refractory and early relapsed MM patients. Single-cell RNA-sequencing of patient samples. nih.govoup.com
Protective Function PPIA may function as a protective resistance gene by accelerating protein folding. Hypothesis based on PPIA's role as a peptidylprolyl cis-trans isomerase. nih.govnih.gov

| Sensitization via Inhibition | CRISPR-Cas9 deletion of PPIA or its inhibition with cyclosporine sensitized MM cells to PIs. | In vitro experiments using RPMI-8226 MM cell line. | nih.govcapes.gov.br |

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, including multiple myeloma. austinpublishinggroup.comencyclopedia.pub While the canonical NF-κB pathway is a known therapeutic target, the noncanonical pathway has emerged as a key mechanism of acquired drug resistance. austinpublishinggroup.comd-nb.info

Activation of the noncanonical NF-κB pathway has been observed in MM cells resistant to immunomodulatory drugs (IMiDs) like this compound. nih.gov This activation is often linked to the proteasomal degradation of TNF receptor-associated factor 2 (TRAF2). haematologica.orgnih.gov The loss of TRAF2, a negative regulator of the pathway, leads to the activation of both noncanonical NF-κB (p52-RelB complexes) and downstream MEK/ERK signaling. haematologica.orgnih.govd-nb.info This resistance mechanism appears to be independent of the CRBN-IKZF1/3 axis and can confer cross-resistance to other agents like melphalan (B128) and dexamethasone (B1670325). haematologica.orgnih.gov The activation is triggered by factors in the bone marrow microenvironment, such as TNF-α, which induces TRAF2 degradation. nih.gov

Table 6: Noncanonical NF-κB Pathway Activation in this compound Resistance

Finding Observation in Resistant Models Experimental Evidence Reference(s)
Pathway Activation TRAF2 knockout in MM1.S cells induced significant resistance to lenalidomide. Genome-wide CRISPR-Cas9 knockout screen. haematologica.org
Mechanism Loss of TRAF2 leads to activation of non-canonical NF-κB and MEK/ERK pathways. Analysis of signaling pathways in TRAF2 knockout cells. haematologica.orgnih.gov
Microenvironment Role TNF-α in BMSC supernatants induces TRAF2 degradation. Co-culture experiments with MM cells and BMSCs. nih.gov
CRBN Independence Resistance is independent of the CRBN-IKZF1/3 axis. Observed in cells with functional CRBN. haematologica.org

| Cross-Resistance | TRAF2 knockout also conferred resistance to dexamethasone and melphalan. | In vitro drug sensitivity assays. | haematologica.org |

Computational Modeling and Simulation Approaches for S Lenalidomide Research

Molecular Dynamics Simulations of S-Lenalidomide-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of this compound interacting with its protein targets. These simulations are crucial for understanding the stability of drug-protein complexes and the specific interactions that govern molecular recognition.

A primary focus of MD simulations has been the interaction between lenalidomide (B1683929) and the Cereblon (CRBN) protein, which is the primary target of immunomodulatory drugs (IMiDs). researchgate.net Simulations, for instance, using the GROMACS program and the CHARMM36 force field, have been run for periods such as 50 nanoseconds to investigate the drug-protein interaction within an aqueous solvent. Such studies have confirmed that lenalidomide effectively binds to its primary target, CRBN. researchgate.net Analysis of these simulations reveals that the lenalidomide-CRBN complex is stabilized by two to three hydrogen bonds, which are critical for the favorable affinity between the drug and the protein. Distance analysis from these simulations shows that close interactions occur early in the simulation, with the number of contacts peaking within 20 to 30 nanoseconds before gradually decreasing as steric hindrances are resolved.

Further advanced simulations have explored how lenalidomide acts as a "molecular glue," stabilizing the interaction between CRBN and its neosubstrates, such as Casein Kinase 1α (CK1α). nih.govacs.org These biomolecular simulations demonstrate that lenalidomide's stabilizing effect is not from creating new interactions but from enhancing the stability of pre-existing hydrogen bonds at the protein-protein interface. nih.gov Specifically, lenalidomide shields key intermolecular hydrogen bonds from the surrounding water, making them more robust. nih.govacs.org The three key hydrogen bonds at the interface are between CRBN residues N351, H357, and W400 and the backbone carbonyl oxygens of CK1α residues I37, T38, and N39, respectively. nih.govacs.org The presence of lenalidomide significantly increases the energy required to break these bonds, thereby stabilizing the entire ternary complex. nih.govacs.org This hydrophobic shielding effect is considered a general mechanism that could be exploited in the rational design of new molecular glues. acs.org

Impact of Lenalidomide on H-Bond Stability in the CRBN-CK1α Complex

Interacting Residue PairPotential of Mean Force to Break H-Bond (without Lenalidomide) (kcal/mol)Potential of Mean Force to Break H-Bond (with Lenalidomide) (kcal/mol)
CRBNN351–CK1αI376.4 ± 0.110.9 ± 0.1
CRBNH357–CK1αT383.7 ± 0.66.3 ± 0.3
CRBNW400–CK1αN392.3 ± 0.311.0 ± 0.4

Data sourced from biomolecular simulations, illustrating the significant increase in the energy required to break key hydrogen bonds at the CRBN-CK1α interface in the presence of lenalidomide. nih.govacs.org

Ligand Docking Studies to Predict Binding Affinities and Interactions

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast binding affinities and the nature of interactions between a drug like this compound and its protein targets.

Docking studies have been performed to analyze the binding of this compound to various proteins. In a study involving Prostaglandin (PG)-Protein, the S-enantiomer of lenalidomide was shown to have a favorable interaction. nih.gov The docking score for this compound was calculated to be -7.114 kcal/mol, with a Glide energy (a measure of binding affinity) of -29.302 kcal/mol. nih.gov The analysis of the binding mode revealed specific, crucial interactions: the aromatic ring of this compound formed two Pi-Pi stacking bonds with the phenylalanine residues PHE336 and PHE983, and one aromatic hydrogen bond with PHE336. nih.gov The stability of the complex was further supported by nonbonding hydrophobic interactions with a host of residues, including LEU65, MET68, PHE72, and others. nih.gov These findings suggest a stable and favorable binding of this compound to the PG-Protein active site, consistent with the immunomodulatory effects of the drug. nih.gov

Predicted Binding Characteristics of this compound with PG-Protein

ParameterValueInteracting Residues
Docking Score-7.114 kcal/molPHE336, PHE983
Glide Energy-29.302 kcal/mol
Key Interactions2 x Pi-Pi Stacking (with PHE336, PHE983) 1 x Aromatic H-Bond (with PHE336)
Hydrophobic InteractionsLEU65, MET68, MET69, PHE72, LEU332, PHE336, ILE340, PHE732, MET949, TYR953, PHE978, PHE983, MET986

Summary of ligand docking results for this compound, detailing its predicted binding affinity and specific molecular interactions within the active site of PG-Protein. nih.gov

Computational Biology Models for Simulating this compound Drug Response and Resistance Pathways

Computational biology models (CBMs) integrate genomic and clinical data to simulate the complex intracellular pathways that determine a patient's response or resistance to a drug. These models have been particularly insightful in the context of this compound treatment for myelodysplastic syndromes (MDS).

Researchers have developed CBMs that use genomic data from MDS patients to accurately model the disease and predict treatment response to lenalidomide. nih.gov By analyzing non-del(5q) MDS patients, these models have successfully identified specific genomic abnormalities associated with either sensitivity or resistance. nih.govresearchgate.net For example, the presence of trisomy 8, del(20q), or a loss-of-function mutation in the RUNX1 gene was computationally inferred to be associated with a positive treatment response. nih.govresearchgate.net Conversely, mutations in genes such as SF3B1 and TET2, or amplifications of WNT3A, MCL1, and PSEN2, were linked to lenalidomide resistance. researchgate.net Another computational approach identified that paradoxical activation of beta-catenin, through the inhibition of Csnk1a1, can act as a resistance factor to lenalidomide. nih.gov These models provide a powerful way to fill knowledge gaps and rationally design new drug combinations built upon a lenalidomide backbone. nih.gov

Genomic Factors in Non-Del(5q) MDS Associated with Lenalidomide Response

Response TypeAssociated Genomic Abnormalities
SensitivityTrisomy 8, del(20q), RUNX1 loss-of-function mutations. nih.govresearchgate.net
ResistanceMutations in SF3B1, TET2; Amplifications of WNT3A, MCL1, PSEN2. researchgate.net

Genomic features identified by computational biology models that correlate with clinical response to lenalidomide in non-del(5q) MDS patients. nih.govresearchgate.net

Digital Drug Simulation Systems for Pathway Analysis and Target Identification

Building on computational biology models, digital drug simulation systems provide a dynamic platform to visualize and analyze the complex intracellular signaling networks affected by this compound. These systems translate static genomic data into functional pathway maps.

By feeding patient-specific genomic data—such as gene copy number variations and mutations—into these simulation systems, researchers can digitally simulate lenalidomide treatment. nih.govresearchgate.net The output is often a two-dimensional map of intracellular pathways that clearly illustrates the mechanisms of drug sensitivity or resistance. nih.govresearchgate.net For instance, in a patient with a RUNX1 mutation, the simulation can show the specific agonistic and antagonistic relationships between proteins that lead to lenalidomide sensitivity. nih.govresearchgate.net Similarly, for a patient with both SF3B1 and TET2 mutations, the system can map out the pathways that result in drug resistance. nih.govresearchgate.net These visual models are invaluable for understanding the complex biology of MDS and for identifying potential new therapeutic targets within the resistance pathways. nih.govnih.govresearchgate.net

Quantum Mechanical Calculations for Structural and Intermolecular Interaction Analysis

Quantum mechanical (QM) calculations offer the highest level of theoretical accuracy for analyzing the electronic structure of a molecule and the nature of its intermolecular interactions. These methods are used to study this compound at the sub-atomic level, providing fundamental insights into its physical and chemical properties.

QM methods like Density Functional Theory (DFT), as implemented in programs such as Dmol³ and CASTEP, have been used to study the periodic crystal forms of lenalidomide polymorphs. nih.govresearchgate.net These calculations provide a detailed analysis of intermolecular interactions, such as hydrogen bonds, that define the crystal packing. nih.gov For example, QM calculations have quantified the strong hydrogen bonds formed by the amide and amine H atoms with carbonyl oxygen atoms, with specific bond distances calculated. nih.gov Furthermore, these methods can determine the packing energy of different crystal polymorphs, which is crucial for understanding their stability. nih.gov Such computational studies are predictive and can guide experimental work, for instance, by calculating infrared spectra that can be matched with experimental data to confirm structural assignments. nih.govresearchgate.net

Calculated Packing Energies for Lenalidomide Polymorphs

PolymorphPacking Energy (INTERFACE FF) (kcal/mol)Packing Energy (DFT - CASTEP) (kcal/mol)Packing Energy (DFT - Dmol3) (kcal/mol)
LEN-1-44.70-44.62-48.73
LEN-4-44.40-44.24-48.65

Comparison of packing energies for two lenalidomide crystal polymorphs calculated using different computational methods, including force field (INTERFACE FF) and quantum mechanical (DFT) approaches. nih.gov

Chemical Stability and Degradation Pathways of S Lenalidomide

Investigation of Degradation Products and Their Structural Elucidation

Forced degradation studies are instrumental in identifying the potential degradation products of S-Lenalidomide under various stress conditions. These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. abap.co.inrjptonline.orgnih.gov The resulting degradants are then separated and identified using advanced analytical techniques.

Under acidic conditions (e.g., 0.2N HCl at 50°C), this compound undergoes significant degradation. abap.co.in Similarly, exposure to basic conditions (e.g., 0.01N NaOH) also leads to considerable breakdown of the molecule. abap.co.in Oxidative stress, induced by agents like hydrogen peroxide (H2O2), has also been shown to cause degradation. abap.co.inrjptonline.org In contrast, this compound exhibits greater stability under thermal and photolytic stress. rjptonline.orgnih.gov

A key area of investigation has been the unexpected formation of degradation products when this compound is stored in methanol (B129727). Research has focused on the structural elucidation of these new degradants. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have identified several degradation products. tandfonline.com The major degradation products have been observed at various relative retention times (RRTs) in chromatographic analyses, indicating the formation of multiple byproducts. tandfonline.com

Proposed Mechanisms of Chemical Degradation (e.g., Nucleophilic Addition, Hydrolysis)

The chemical structure of this compound, which includes a glutarimide (B196013) ring and an isoindolinone ring system, is susceptible to specific degradation pathways. The primary mechanisms of degradation are hydrolysis and nucleophilic addition.

Hydrolysis: The glutarimide ring of this compound is susceptible to hydrolytic cleavage of its amide bonds. nih.govnih.gov This process can occur non-enzymatically in aqueous solutions and has been observed in human plasma, where this compound has an in vitro half-life of approximately 8 hours due to this hydrolytic cleavage. nih.govnih.gov This hydrolysis can be accelerated under both acidic and basic conditions.

Nucleophilic Addition: When this compound is in a methanolic solution, a notable degradation pathway involves the nucleophilic addition of methanol to the carbonyl group of the imide ring. This reaction leads to the formation of two relatively stable tetrahedral intermediates. It is proposed that methanol molecules, acting as the solvent, can stabilize these intermediates through the formation of hydrogen bonds.

Influence of Solvent Systems and Environmental Factors on Stability

The stability of this compound is significantly influenced by the solvent system it is in and various environmental factors.

Solvent Systems: The choice of solvent can have a profound impact on the stability of this compound. As mentioned, methanolic solutions can lead to the formation of specific degradation products through nucleophilic addition. In aqueous solutions, the pH is a critical factor. This compound exhibits its highest solubility in acidic conditions, such as in 0.1N HCl buffer, while its solubility decreases in less acidic environments. medsafe.govt.nzgoogle.com The stability in aqueous media is also time-dependent, with hydrolysis being a key degradation pathway. nih.govnih.gov

Environmental Factors:

pH: this compound is susceptible to both acid and base hydrolysis. abap.co.in Forced degradation studies have shown significant degradation under both acidic and basic stress. abap.co.in The rate of hydrolysis is pH-dependent.

Temperature: While this compound is relatively stable under dry heat, its stability in solution can be temperature-dependent. nih.gov For instance, studies have been conducted at elevated temperatures (e.g., 50°C, 60°C, 80°C) to accelerate degradation. abap.co.inrjptonline.org One study confirmed that this compound remained stable in hot water at 55°C for 24 hours. nih.gov

Light: Photolytic degradation studies have shown that this compound is relatively stable when exposed to UV light. rjptonline.orgnih.gov

The following table summarizes the degradation of this compound under various stress conditions as reported in a forced degradation study:

Stress ConditionParameters% Degradation
Acidic 0.2N HCl / 5mL / 50°C / 2.0 hrs19.1%
Basic 0.01N NaOH / 5mL / 15min / BT10.0%
Oxidative 30% H2O2 / 5mL / 4 hours / RT10.7%
Thermal 80°C / 48 hours5.3%
Aqueous Water / 5mL / 50°C / 2Hrs7.3%

Data from a forced degradation study on Lenalidomide (B1683929). abap.co.in

Advanced Methodologies in S Lenalidomide Research

Chemical Proteomics and Photoaffinity Labeling for Novel Target Identification

Chemical proteomics has emerged as a powerful strategy for identifying the cellular targets of drugs, including those that may be present in low abundance. thieme-connect.com A key technique within this field is photoaffinity labeling (PAL), which utilizes a photo-reactive version of a drug to covalently bind to its interacting proteins upon light activation. thieme-connect.comharvard.edu

In the study of S-Lenalidomide, researchers developed a photoaffinity probe named photolenalidomide (pLen). harvard.eduacs.org This probe was designed with a diazirine group, a photo-reactive moiety, and an alkyne enrichment handle for subsequent purification and identification of bound proteins. thieme-connect.combiorxiv.org Crucially, studies confirmed that pLen retains the essential pharmacological properties of the parent compound, including its substrate degradation profile and antiproliferative effects. acs.orgbiorxiv.org

Using this approach in multiple myeloma (MM.1S) cells, researchers successfully captured and identified the known primary targets of this compound: Cereblon (CRBN) and the lymphoid transcription factor IKZF1. harvard.eduacs.orgbiorxiv.org This validated the utility of the pLen probe. biorxiv.org More significantly, these chemical proteomics studies led to the discovery of a novel target. harvard.eduacs.org In HEK293T cells, pLen pulled down the eukaryotic translation initiation factor 3 subunit i (eIF3i). acs.orgresearchgate.net Further investigation revealed that eIF3i forms a ternary complex with CRBN and this compound, but unlike other known substrates, it is not targeted for degradation. harvard.eduacs.org Instead, it is sequestered, which may contribute to the anti-angiogenic properties of this compound. harvard.edu These findings demonstrate the existence of a broader range of targets for CRBN-ligand complexes that are not necessarily degraded. acs.org

Table 1: Targets of this compound Identified via Chemical Proteomics and Photoaffinity Labeling

Target ProteinCell Line(s)Outcome of InteractionReference
Cereblon (CRBN)MM.1S, HEK293TDirect binding, part of the E3 ligase complex harvard.edu, acs.org
IKZF1MM.1SDirect binding, targeted for proteasomal degradation harvard.edu, acs.org
eIF3iHEK293T, Epithelial cell linesDirect binding, sequestration without degradation harvard.edu, acs.org, researchgate.net

Application of siRNA and CRISPR-Cas9 Technologies in Mechanistic Studies

Gene editing and silencing technologies, such as RNA interference (siRNA) and CRISPR-Cas9, have been indispensable for dissecting the molecular mechanisms of this compound action and resistance. cardiff.ac.ukashpublications.org These tools allow for the specific knockdown or knockout of genes to determine their functional role in the drug's efficacy.

Genome-wide CRISPR-Cas9 screens have been employed to identify genes whose inactivation confers resistance to this compound and other cereblon-modulating agents (CMs) in cancer cells. ashpublications.org In primary effusion lymphoma (PEL) cells, positive selection CRISPR screens identified several modulators of the CRL4-CRBN E3 ubiquitin ligase complex. ashpublications.org As expected, inactivation of CRBN itself conferred the most significant resistance. ashpublications.org The screens also revealed that inactivation of the E2 ubiquitin-conjugating enzyme UBE2G1 and the Nedd8-specific protease SENP8 conferred robust resistance to this compound. ashpublications.org

Similar CRISPR-Cas9 screens in multiple myeloma models have reinforced the central role of the cereblon E3 ligase complex in this compound's activity. nih.gov These studies functionally linked mutations in members of this complex to drug resistance. nih.gov Other studies have highlighted that inactivation of genes such as NCOR1, EDC4, SCAP, and MBTPS1/2 could confer selective resistance to this compound but not necessarily to other, more potent CMs like pomalidomide. researchgate.net These genetic screens provide a powerful, unbiased approach to map the pathways essential for this compound's therapeutic effects and to uncover novel mechanisms of resistance. ashpublications.orgresearchgate.net

Table 2: Genes Implicated in this compound Resistance via CRISPR-Cas9 Screens

GeneFunctionCancer ModelReference
CRBNSubstrate receptor of CRL4 E3 ligasePrimary Effusion Lymphoma, Multiple Myeloma ashpublications.org, nih.gov
UBE2G1E2 ubiquitin-conjugating enzymePrimary Effusion Lymphoma ashpublications.org
SENP8Nedd8-specific protease, regulator of Cullin-RING ligasesPrimary Effusion Lymphoma ashpublications.org
DDB1Component of the CRL4 E3 ligase complexMultiple Myeloma researchgate.net
CUL4A/BCullin protein, scaffold of the CRL4 E3 ligaseMultiple Myeloma researchgate.net
NCOR1Nuclear receptor corepressor 1Multiple Myeloma researchgate.net

Immunoprecipitation, Western Blot, and Flow Cytometry for Protein Analysis

A suite of standard protein analysis techniques, including immunoprecipitation (IP), western blotting, and flow cytometry, are routinely used to validate findings from high-throughput screens and to probe specific protein-level events in response to this compound.

Immunoprecipitation is critical for confirming protein-protein interactions. For instance, co-IP experiments were essential to demonstrate that casein kinase 1 alpha (CK1α) binds to CRBN only in the presence of this compound, confirming it as a lenalidomide-dependent substrate of the CRL4-CRBN ligase. nih.gov Similarly, co-IP was used to show that this compound disrupts the interaction of eIF3i with other subunits of the eIF3 complex in human umbilical vein endothelial cells (HUVECs). biorxiv.org

Western blotting is widely used to quantify changes in protein expression levels following this compound treatment. It has been used to confirm the degradation of key this compound substrates like IKZF1, IKZF3, and CK1α in various cell lines. nih.govbiorxiv.org It has also been used to analyze the phosphorylation status of signaling proteins, such as ERK, in natural killer (NK) cells to understand the drug's immunomodulatory effects. aacrjournals.org

Flow cytometry is employed to analyze cell populations and the expression of cell surface or intracellular proteins. In this compound research, it has been used to measure the proliferation of T-cell subsets (CD4+ and CD8+), to analyze the expression of T-cell activation markers like CD28 and ICOS, and to assess apoptosis by staining for Annexin V. nih.govnih.gov It has also been used to quantify the percentage of NK cells expressing Fas ligand (FasL) and to monitor transduction efficiency in cells engineered with CRISPR or shRNA constructs. nih.govbiorxiv.orgaacrjournals.org

Table 3: Applications of Standard Protein Analysis Techniques in this compound Research

TechniqueApplicationKey FindingReference
ImmunoprecipitationConfirming drug-dependent protein interactionsThis compound induces the binding of CK1α to CRBN. nih.gov
ImmunoprecipitationAnalyzing protein complex disruptionThis compound disrupts the eIF3i-eIF3b interaction. biorxiv.org
Western BlotMeasuring protein degradationThis compound treatment leads to decreased levels of IKZF1, IKZF3, and CK1α. biorxiv.org, nih.gov
Western BlotAssessing protein phosphorylationThis compound treatment affected phosphorylation of ERK in NK cells. aacrjournals.org
Flow CytometryAnalyzing immune cell activationThis compound increases the expression of CD28 and ICOS on T-cells. nih.gov
Flow CytometryAssessing apoptosisThis compound in combination with other agents induced DNA fragmentation. asco.org

Real-Time PCR and Gene Expression Profiling

Analyzing changes in gene expression provides crucial insights into the transcriptional programs affected by this compound. Microarray-based gene expression profiling and quantitative real-time PCR (qRT-PCR) are central to these investigations.

Studies on patients with del(5q) myelodysplastic syndrome (MDS) used gene expression profiling to understand this compound's therapeutic effects. An analysis of CD14+ monocytes from patients before and during treatment identified 97 differentially expressed genes involved in processes like immune response, inflammation, and cell proliferation. ashpublications.org Notably, this compound treatment decreased the expression of several pro-inflammatory cytokines that were overexpressed before treatment, including TNF, IL8, and IL1B. ashpublications.org Another study in del(5q) MDS used gene expression profiling on cultured erythroid progenitors and identified the tumor suppressor gene SPARC as being significantly upregulated by this compound. pnas.org

In non-small cell lung cancer (NSCLC) cells, microarray analysis revealed that this compound treatment led to more genes being downregulated than upregulated, suggesting a net inhibitory effect on gene transcription. nih.gov Subsequent RT-PCR validation confirmed the upregulation of pro-apoptotic genes like BID and the transcription factor FOS, and the downregulation of the lung cancer marker NKX2-1. nih.gov Furthermore, qRT-PCR has been a critical tool for measuring the expression of CRBN, demonstrating that reduced CRBN mRNA levels are common in multiple myeloma patients who have become refractory to this compound. ashpublications.org

Table 4: Selected Gene Expression Changes Induced by this compound

GeneChange in ExpressionBiological Context/Cell TypeMethodologyReference
TNF, IL8, IL1BDownregulationCD14+ monocytes from del(5q) MDS patientsMicroarray, Real-Time PCR ashpublications.org
SPARCUpregulationCultured erythroid progenitors from del(5q) MDS patientsMicroarray, Real-Time qPCR pnas.org
BID, FOSUpregulationNon-small cell lung cancer cells (A549)Microarray, RT-PCR nih.gov
NKX2-1DownregulationNon-small cell lung cancer cells (A549)Microarray, RT-PCR nih.gov
CRBNDownregulationMultiple myeloma cells from refractory patientsReal-Time PCR ashpublications.org

In Vitro and In Vivo Tumor Growth Models for Efficacy Assessment

The evaluation of this compound's antitumor efficacy relies heavily on both in vitro cell culture systems and in vivo animal models, which allow for the assessment of direct cytotoxic effects and complex immunomodulatory activities, respectively.

In vitro studies have shown that this compound can directly inhibit the proliferation of various hematopoietic tumor cell lines, including those from multiple myeloma. nih.gov However, its direct antiproliferative effects are not universal; for instance, little to no activity was observed against pediatric solid tumor cell lines at concentrations up to 10 μM. nih.gov In vitro assays are also used to study specific mechanisms, such as the induction of apoptosis in bladder cancer cells when combined with cytokines like TNF-α and FasL. asco.org

In vivo models are essential for capturing the full spectrum of this compound's action, particularly its effects on the tumor microenvironment and the host immune system. A key study utilized the 5TGM1 murine myeloma model to demonstrate the importance of the immune system for this compound's efficacy. nih.gov While the drug had no direct effect on 5TGM1 cells in vitro, it significantly inhibited tumor growth and prolonged survival in immunocompetent C57BL/KaLwRij mice. nih.govresearchgate.net In contrast, it had no effect in immunodeficient SCID mice, which lack T and B cells, proving that the anti-myeloma activity in this model is host immune-dependent. nih.govresearchgate.net Xenograft models using human tumor cell lines in immunodeficient mice are also common. For example, the efficacy of a hyaluronic acid-lenalidomide conjugate (CA102L) was tested in CB-17 SCID mice bearing IM-9 or NCI-H929 multiple myeloma cells, showing superior tumor growth inhibition compared to this compound alone. aacrjournals.org

Table 5: Summary of this compound Efficacy in Preclinical Tumor Models

Model TypeCancer TypeKey FindingsReference
In VitroPediatric Solid Tumors & ALLNo significant antiproliferative activity observed. nih.gov
In Vivo XenograftPediatric Solid TumorsModest activity; induced significant differences in event-free survival in 7 of 37 solid tumor xenografts. nih.gov
In Vitro & In VivoBladder Cancer (MBT-2)Combination with BCG-induced cytokines/BCG immunotherapy resulted in increased apoptosis and decreased tumor size in vivo. asco.org
In Vivo XenograftMultiple Myeloma (IM-9, NCI-H929)A lenalidomide (B1683929) conjugate (CA102L) showed greater tumor growth inhibition and prolonged survival compared to lenalidomide. aacrjournals.org
In Vitro & In Vivo SyngeneicMultiple Myeloma (5TGM1)No direct cytotoxicity in vitro; antitumor effect in vivo was dependent on a competent immune system (observed in immunocompetent but not SCID mice). nih.gov, researchgate.net

Emerging Preclinical Therapeutic Strategies and Research Avenues for S Lenalidomide

Exploration of S-Lenalidomide in Combination with Other Preclinical Agents

Preclinical studies are actively exploring the synergistic potential of this compound with a variety of other anti-cancer agents. The immunomodulatory properties of this compound make it an ideal candidate for combination therapies, aiming to create a more potent and durable anti-tumor response.

Synergy with Monoclonal Antibodies (e.g., Anti-CD38, Anti-SLAMF7)

Preclinical evidence strongly supports the combination of this compound with monoclonal antibodies targeting surface antigens on multiple myeloma (MM) cells, such as CD38 and SLAMF7 (also known as CS1). ashpublications.orgascopubs.org The rationale for this synergy lies in this compound's ability to enhance the activity of immune effector cells, particularly natural killer (NK) cells, which are crucial for antibody-dependent cellular cytotoxicity (ADCC). ashpublications.orgscienceopen.com

For instance, this compound has been shown to augment the ADCC mediated by daratumumab, an anti-CD38 antibody. scienceopen.com It achieves this by activating NK cells, leading to more effective killing of MM cells coated with the antibody. scienceopen.com Similarly, preclinical models have demonstrated that this compound enhances the anti-myeloma activity of elotuzumab, an anti-SLAMF7 monoclonal antibody, by stimulating NK cell-mediated cytotoxicity. mdpi.comnih.gov These findings provided a strong basis for the clinical evaluation of these combination therapies. ashpublications.org

Antibody TargetMonoclonal Antibody (Example)Mechanism of Synergy with this compoundPreclinical Finding
CD38Daratumumab, IsatuximabEnhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) via NK cell activation. scienceopen.comSignificantly improved killing of MM cell lines and primary MM cells. scienceopen.com
SLAMF7 (CS1)ElotuzumabIncreased NK cell-mediated ADCC. mdpi.comEnhanced lysis of myeloma cells in vitro. mdpi.com

Combination with Checkpoint Inhibitors

The combination of this compound with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 pathway, is a promising area of preclinical investigation. nih.gov The rationale is that while checkpoint inhibitors release the "brakes" on the immune system, this compound can "step on the gas," stimulating anti-tumor immune responses. nih.gov

Preclinical studies have shown that this compound can reduce the expression of PD-1 on T cells and NK cells, as well as PD-L1 on myeloma cells. nih.govspandidos-publications.com This dual action can enhance the efficacy of PD-1/PD-L1 blockade. In preclinical models of multiple myeloma, the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in increased cytotoxicity against myeloma cells and improved immune function. nih.govnih.gov These combinations have been shown to induce anti-myeloma immune responses that are more potent than either agent alone. nih.gov The synergy is also being explored in other hematological malignancies, such as cutaneous T-cell lymphoma, where the combination of lenalidomide (B1683929) and the anti-PD-L1 antibody durvalumab showed potential in restoring anti-tumor immunity. ashpublications.org

Integration with Bispecific T Cell Engagers

Bispecific T-cell engagers (BiTEs) are engineered antibodies that simultaneously bind to a tumor antigen and CD3 on T cells, thereby redirecting T cells to kill tumor cells. Preclinical research indicates that this compound can enhance the efficacy of BiTEs. oncotarget.comresearchgate.net

The immunomodulatory effects of this compound, including the activation and proliferation of T cells, can potentiate the T-cell-mediated killing induced by BiTEs. oncotarget.comfrontiersin.org For example, in preclinical models of multiple myeloma, combining the BCMA-targeting BiTE AMG 701 with lenalidomide led to synergistic T-cell-dependent cellular cytotoxicity against MM cells. researchgate.net This combination also promoted the differentiation of T cells into more persistent memory phenotypes, which could lead to more durable responses. researchgate.net The enhanced anti-myeloma effect of this combination has been observed even in the presence of an immunosuppressive bone marrow microenvironment. researchgate.net

Targeting Bone Microenvironment in Preclinical Disease Models (e.g., Anti-Activin A Strategies)

The bone microenvironment plays a critical role in the pathogenesis of multiple myeloma, particularly in the development of osteolytic bone disease. This compound has known effects on the bone microenvironment, but it does not fully restore bone formation. researchgate.net Emerging preclinical strategies are focused on combining this compound with agents that target bone-related pathways.

One such strategy involves targeting Activin A, a member of the TGF-β superfamily that is implicated in myeloma-induced osteolysis and inhibition of osteoblast function. researchgate.netnih.govmdpi.com Preclinical studies have shown that while this compound can inadvertently increase the secretion of Activin A from bone marrow stromal cells, combining it with an Activin A-neutralizing antibody can overcome this effect. researchgate.netnih.gov This combination has been shown to restore osteoblast function and inhibit osteolysis without compromising the anti-tumor effects of this compound. nih.gov A soluble activin receptor IIA fusion protein, sotatercept (ACE-011), has also shown promise in preclinical models by enhancing new bone deposition. viamedica.pl These findings provide a strong rationale for combining this compound with anti-Activin A therapies to simultaneously target the myeloma cells and the associated bone disease. researchgate.netnih.gov

Development of Novel this compound Analogs with Modified Substrate Specificity

This compound exerts its effects by binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates. nih.gov A key area of research is the development of novel analogs of this compound with modified chemical structures to alter this substrate specificity. nih.govresearchgate.net

The principle behind this research is that subtle changes to the this compound molecule can lead to the recruitment of different proteins to the CRL4-CRBN complex for degradation. nih.gov This has been demonstrated with the development of compounds like CC-122, a thalidomide (B1683933) analog that shows a strong effect on the degradation of the transcription factors IKZF1 and IKZF3, but not on another known lenalidomide target, CK1α. nih.gov This provides proof-of-concept that the substrate profile can be tailored. Researchers are also developing this compound analogs with photo-affinity labels to identify new cellular targets and better understand the full spectrum of its activity. biorxiv.org The goal of this research is to create next-generation immunomodulatory drugs with improved efficacy and potentially different therapeutic applications by precisely controlling which proteins are targeted for degradation. researchgate.nettandfonline.com

Research into this compound's Effects on Stem Cell Differentiation in Preclinical Models

This compound is known to modulate stem cell differentiation, a property that is being investigated in various preclinical models. nih.gov Its effects on hematopoietic stem cells (HSCs) are of particular interest. Myelodysplastic syndromes (MDS), for example, are disorders of HSCs. ashpublications.org In preclinical studies related to MDS, this compound's mechanism of action is linked to the degradation of specific proteins that can cause cell death in malignant clones. ashpublications.org

However, the impact of this compound on HSCs can be complex. Some studies have raised concerns about its effect on the mobilization of peripheral blood stem cells (PBSCs) for autologous transplantation in myeloma patients, suggesting it may impair collection efficiency. frontiersin.orgnih.gov On the other hand, its immunomodulatory effects include promoting the differentiation of T cells into memory phenotypes, which could be beneficial for long-term immune surveillance. researchgate.net Research is ongoing to better understand and harness the effects of this compound on the differentiation of various stem cell populations, including both malignant and normal stem cells, to optimize its therapeutic use and mitigate any potential negative impacts. nih.govashpublications.org

Identification of Novel this compound Substrates and Downstream Effectors

The primary mechanism of this compound involves binding to CRBN, a key component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific protein substrates, known as neosubstrates. While the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to its efficacy in multiple myeloma, recent proteomic and biochemical studies have uncovered additional substrates and downstream effectors, broadening the understanding of its biological activities. haematologica.orgnih.gov

A significant breakthrough in myeloid malignancies was the identification of Casein Kinase 1 Alpha (CK1α) as a critical neosubstrate. haematologica.org this compound promotes the degradation of CK1α in a CRBN-dependent manner, a finding of particular relevance in myelodysplastic syndromes (MDS) with a deletion of chromosome 5q, where haploinsufficiency of the CSNK1A1 gene (which encodes CK1α) renders cells especially sensitive to further reduction of the protein. haematologica.orgmdpi.com

Further research into the signaling pathways affected by the degradation of these primary substrates has identified novel downstream effectors. In MDS and acute myeloid leukemia (AML) cells, the this compound-mediated degradation of the transcription repressor IKZF1 has been shown to activate two key pathways:

G protein-coupled receptor 68 (GPR68): Degradation of IKZF1 leads to the activation of the GPR68/calcium/calpain pro-apoptotic pathway. frontiersin.org

Regulator of calcineurin 1 (RCAN1): Concurrently, this process inhibits the RCAN1/calcineurin pro-survival pathway. frontiersin.org These discoveries highlight new therapeutic targets that could potentially enhance sensitivity to this compound. mdpi.comfrontiersin.org

More recently, chemical proteomics using photoaffinity probes has led to the discovery of a novel, non-degraded target. Eukaryotic translation initiation factor 3 subunit i (eIF3i) was identified as a neosubstrate recruited to the this compound–CRBN complex. pnas.orgnih.gov Unlike IKZF1/3 and CK1α, eIF3i is not targeted for ubiquitination or degradation upon recruitment. Instead, it forms a stable ternary complex, suggesting that this compound can mediate protein-protein interactions without necessarily leading to proteasomal destruction, opening up new avenues of functional consequences to explore. pnas.orgresearchgate.net

Substrate/EffectorMechanism of InteractionKey Downstream ConsequenceAssociated Disease Context (Preclinical)Citations
IKZF1 (Ikaros) & IKZF3 (Aiolos)Recruited to CRL4CRBN for ubiquitination and proteasomal degradation.Inhibition of myeloma cell survival; T-cell co-stimulation and IL-2 production.Multiple Myeloma, B-cell Lymphomas haematologica.orgnih.gov
CK1α (Casein Kinase 1 Alpha)Recruited to CRL4CRBN for ubiquitination and proteasomal degradation.Apoptosis in cells with haploinsufficiency of the CSNK1A1 gene.Myelodysplastic Syndrome (del(5q)), AML haematologica.orgmdpi.com
GPR68 & RCAN1Downstream effectors modulated by IKZF1 degradation.Activation of pro-apoptotic pathways (GPR68) and inhibition of pro-survival pathways (RCAN1).MDS, AML mdpi.comfrontiersin.org
eIF3iRecruited to the CRBN complex, forming a stable ternary complex without degradation.Not fully elucidated; potential modulation of protein translation initiation.Identified in epithelial and multiple myeloma cell lines. pnas.orgnih.govresearchgate.net

Preclinical Research into this compound's Broader Immunomodulatory Roles Beyond Malignancy

The potent immunomodulatory capabilities of this compound, particularly its ability to modulate cytokine production and T-cell function, have prompted preclinical investigations into its therapeutic potential for non-cancerous conditions characterized by immune dysregulation. drugbank.com This research is expanding the horizon for this compound beyond oncology into autoimmune and inflammatory diseases.

Autoimmune Inflammatory Disorders: Preclinical studies have demonstrated a significant therapeutic effect of this compound in murine models of autoimmune and inflammatory diseases.

Rheumatoid Arthritis (RA): In collagen-induced arthritis (CIA) mouse models, this compound treatment significantly attenuated arthritis scores, reduced joint destruction, and diminished serum levels of anti-collagen antibodies. e-century.us The mechanism is attributed to the inhibition of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17, and a marked reduction in the Th17 cell response. e-century.us

Inflammatory Bowel Disease (IBD): this compound has shown a strong therapeutic benefit in mouse models of colitis. capes.gov.brnih.govnih.gov Studies using humanized cereblon mice revealed that this therapeutic effect in a DSS-induced colitis model may occur through a pathway independent of the high-affinity CRBN-binding region required for neosubstrate degradation, suggesting a distinct anti-inflammatory mechanism. pnas.orgpnas.org The treatment was associated with a significant decrease in pro-inflammatory cytokines like TNF-α and IL-1β. pnas.org

Neuroinflammatory and Neurodegenerative Diseases: Given that neuroinflammation is a key driver of many neurodegenerative disorders, this compound is being explored as a potential therapeutic agent.

Parkinson's Disease (PD): In a rotenone-induced rat model of PD, chronic this compound treatment alleviated motor impairments and prevented the loss of dopaminergic neurons. researchgate.net This neuroprotective effect was linked to an increase in neurotrophic factors (like BDNF) and a reduction in microgliosis and central pro-inflammatory cytokines. researchgate.netnih.gov

Alzheimer's Disease (AD): In transgenic mouse models of AD, this compound treatment reduced brain levels of TNF-α, lowered β-secretase expression, and decreased amyloid-β plaque loads, pointing to its potential to disrupt the inflammatory cascade that contributes to AD pathology. researchfeatures.com

Other Immunomodulatory Applications:

Graft-Versus-Host Disease (GVHD): The role of this compound in the context of allogeneic stem cell transplantation is complex. While some clinical reports suggest it can trigger a graft-versus-tumor effect that may be associated with GVHD, preclinical research has uncovered a potentially prophylactic role. haematologica.orgashpublications.org In a mouse model of acute GVHD, early administration of this compound unexpectedly prevented severe disease and mortality by inhibiting the migration of pathogenic T-cells to the gastrointestinal tract. nih.gov

Cutaneous Lupus Erythematosus (CLE): this compound has been explored as a therapy for treatment-refractory DLE, a chronic autoimmune skin condition. nih.gov While clinical improvement has been observed, its potent T-cell activating properties also carry a potential risk of triggering a systemic lupus flare in some patients, highlighting its powerful immunomodulatory effects. nih.gov

Non-Malignant ConditionPreclinical ModelKey Research FindingsReported Mechanism of ActionCitations
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in miceSignificantly attenuated arthritis and joint damage.Inhibition of TNF-α, IL-6, IL-17; suppression of Th17 cell differentiation. e-century.uscapes.gov.brnih.gov
Inflammatory Bowel DiseaseDSS- and TNBS-induced colitis in miceAmeliorated symptoms including body weight loss and intestinal inflammation.Suppression of pro-inflammatory cytokines (TNF-α, IL-1β); potentially via a CRBN-binding independent pathway. pnas.orgcapes.gov.brnih.govpnas.org
Parkinson's DiseaseRotenone-induced PD in rats; mThy1-α-syn transgenic miceReduced motor deficits, ameliorated dopaminergic fiber loss, and decreased microgliosis.Reduction of central pro-inflammatory cytokines and NF-κB activation; increased neurotrophic factors. researchgate.netnih.gov
Alzheimer's DiseaseTransgenic mouse models of ADReduced brain TNF-α, β-secretase, and amyloid-β plaque loads.Inhibition of TNF-α synthesis and modulation of neuroinflammation. mdpi.comresearchfeatures.com
Graft-Versus-Host DiseaseMurine allogeneic hematopoietic stem cell transplant modelPrevented severe acute GVHD mortality.Inhibition of T-cell migration to the gastrointestinal tract. nih.gov
Cutaneous Lupus ErythematosusCase reports/small open-label studiesDemonstrated clinical improvement in some treatment-refractory patients.Potent T-cell stimulation and immunomodulation. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ikaros (IKZF1)
Aiolos (IKZF3)
Casein Kinase 1 Alpha (CK1α)
G protein-coupled receptor 68 (GPR68)
Regulator of calcineurin 1 (RCAN1)
Eukaryotic translation initiation factor 3 subunit i (eIF3i)
Interleukin-2 (B1167480) (IL-2)
Interleukin-6 (IL-6)
Interleukin-17 (IL-17)
Tumor necrosis factor-alpha (TNF-α)
Brain-derived neurotrophic factor (BDNF)
Beta-secretase (BACE1)

Q & A

Q. What safety protocols are critical when handling S-Lenalidomide in laboratory settings?

this compound poses acute oral toxicity (Category 3), reproductive toxicity (Category 1B), and organ toxicity with repeated exposure (Category 1). Researchers must:

  • Use fume hoods or well-ventilated areas to avoid inhalation of particulates .
  • Wear impermeable gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Store the compound in sealed containers and dispose of waste via approved hazardous channels .
  • Implement emergency protocols for accidental exposure, including immediate decontamination and medical consultation .

Q. How are clinical trials for this compound typically designed to assess efficacy in hematologic malignancies?

Phase 2/3 trials often use randomized, double-blind, parallel-group designs with endpoints like progression-free survival (PFS) and overall response rate (ORR). Key components include:

  • Stratification by disease stage (e.g., Rai/Binet criteria for CLL) .
  • Dose escalation (e.g., 25 mg/day on days 1–21 of a 28-day cycle) with dexamethasone .
  • Rigorous safety monitoring for neutropenia, thrombocytopenia, and thromboembolism .
  • Centralized laboratory validation of biomarkers (e.g., minimal residual disease [MRD] via flow cytometry) .

Q. What methodologies are used to evaluate combination therapies involving this compound?

Studies like carfilzomib-lenalidomide-dexamethasone (KRd) in myeloma employ:

  • Fixed-dose regimens (e.g., carfilzomib 20/36 mg/m² + lenalidomide 25 mg) over 28-day cycles .
  • MRD assessment via next-generation sequencing (NGS) and multiparametric flow cytometry .
  • Toxicity-driven dose modifications (e.g., reducing dexamethasone after four cycles) .

Advanced Research Questions

Q. How can meta-analyses clarify the long-term benefits of this compound maintenance therapy?

Meta-analyses of randomized controlled trials (RCTs) should:

  • Pool patient-level data from studies with consistent endpoints (e.g., PFS, OS) .
  • Adjust for heterogeneity using Cox proportional hazards models and stratified analysis .
  • Evaluate secondary outcomes like second primary malignancies (SPMs) via cumulative incidence rates .
  • Example: A 2017 meta-analysis showed a 52.8-month median PFS for maintenance therapy vs. 23.5 months for placebo (HR: 0.48) .

Q. What computational strategies optimize this compound’s molecular interactions in drug design?

Fragment-based approaches like FragLlama enable:

  • Identification of growth anchors in this compound’s structure (e.g., PDB-derived binding sites) .
  • Generation of novel analogs using pretrained models for fragment growth and docking simulations .
  • Validation through in vitro assays comparing stability (e.g., deuterated analogs like CTP-221 reduce epimerization by 2–3× vs. This compound) .

Q. How do enantiomeric stability and deuterium modification impact this compound’s pharmacokinetics?

  • The S-enantiomer exhibits potent antitumor activity but rapidly converts to the R/S mixture in vivo .
  • Deuterium substitution at chiral centers (e.g., CTP-221) slows epimerization, enhancing S-enantiomer exposure .
  • Preclinical models show deuterated analogs achieve higher potency (IC50 reductions) in myeloma cell lines .

Q. What methodologies resolve contradictions in trial data (e.g., varying response rates across studies)?

  • Conduct blinded, independent data extraction using standardized forms to minimize bias .
  • Apply sensitivity analysis to adjust for confounders (e.g., prior therapies, genetic subtypes) .
  • Cross-validate outcomes with centralized labs to reduce inter-institutional variability .
  • Example: North American trials reported higher thromboembolism rates (14.7%) vs. global studies (11.4%), attributed to stricter adverse event reporting .

Methodological Guidance

Q. How should researchers design data collection frameworks for this compound studies?

  • Use electronic case report forms (eCRFs) with automated validation checks to ensure accuracy .
  • Prioritize central lab results for efficacy endpoints (e.g., ORR, MRD) .
  • Archive records for ≥2 years post-trial (per FDA/ICH guidelines) .

Q. What statistical approaches are recommended for toxicity-adjusted efficacy analysis?

  • Competing risks models (e.g., Fine-Gray) to account for dose reductions/discontinuations .
  • Time-to-event analysis with landmark methods to assess OS/PFS post-toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.